Adamantane
Description
Historical Trajectories in Adamantane Synthesis and Isolation
The existence of this compound was first hypothesized in 1924 by H. Decker, who referred to it as "decaterpene" in discussions about the structure of diamond. rsc.org The compound was later isolated from petroleum in 1933 by Czech chemists S. Landa, V. Machacek, and M. Mzourek through fractional distillation. wikipedia.orgchemicalbook.com However, the natural abundance of this compound in petroleum is very low, typically ranging between 0.0001% and 0.03%, making isolation impractical for large-scale production. wikipedia.org
The first laboratory synthesis of this compound was achieved by Vladimir Prelog in 1941, starting from Meerwein's ester (1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione). wikipedia.orgnih.govresearchgate.net This initial synthesis was a five-step process with a very low yield of 0.16%. wikipedia.orgresearchgate.net A more practical and higher-yielding method was developed by Paul Schleyer in 1957, involving the acid-catalyzed skeletal rearrangement of tetrahydrodicyclopentadiene (B3024363). chemicalbook.comwikidoc.org This discovery significantly increased the availability of this compound, paving the way for more extensive research into its chemistry and applications. nih.gov
Conceptual Significance and Evolving Research Paradigms of this compound in Chemical Sciences
This compound's conceptual significance stems from its unique structure. It is the most stable isomer of C₁₀H₁₆ and its carbon atom arrangement mirrors that found in the diamond crystal lattice, which inspired its name from the Greek word "adamantinos," meaning relating to steel or diamond. wikipedia.org This rigid, virtually stress-free cage structure imparts unusual physical and chemical properties compared to other hydrocarbons of similar molecular weight. wikipedia.org For instance, this compound has an unusually high melting point and sublimes readily. wikipedia.orgchemicalbook.com
The research paradigms surrounding this compound have evolved considerably. Initially, research focused on its synthesis and structural characterization. With improved synthetic routes, the focus shifted to the functionalization of the this compound core and the exploration of its derivatives. The inherent stability and rigidity of the this compound scaffold make it an excellent building block for constructing molecules with well-defined three-dimensional structures. rsc.orgresearchgate.net This has led to its application in diverse areas, including medicinal chemistry, materials science, and supramolecular chemistry. researchgate.netfrontiersin.org The adamantyl group's lipophilicity and steric bulk have been exploited to modulate the properties of various compounds. mdpi.comresearchgate.net
Delineation of Contemporary Research Objectives and Scope for this compound Systems
Contemporary research on this compound systems is broad and actively expanding. A significant area of interest is the development of new this compound-based drug molecules with improved pharmacokinetic and pharmacodynamic parameters. pensoft.netpensoft.net The adamantyl moiety is incorporated into drug structures to enhance lipophilicity, improve stability, and influence interactions with biological targets. nih.govmdpi.commdpi.compublish.csiro.au This includes research into antiviral, antidiabetic, antibacterial, antimalarial, and anticancer agents. mdpi.comresearchgate.net
This compound is also being explored in drug delivery systems. Its lipophilicity allows it to be incorporated into lipid bilayers of liposomes, acting as an anchor for targeted drug delivery and surface recognition. nih.govpensoft.netmdpi.com this compound-based polymers and dendrimers are being investigated as carriers for controlled drug release and improved drug distribution. nih.govpensoft.net
Furthermore, this compound and its derivatives are utilized in materials science for applications such as coatings, polymers with controllable properties, and as building blocks for nanoscale frameworks. rsc.orgresearchgate.netpensoft.net Its use as a standard in solid-state NMR spectroscopy and in dye lasers to extend the life of the gain medium also highlights its continued relevance in analytical and optical applications. wikipedia.orgwikidoc.orgpensoft.net Research also continues into understanding the fundamental properties of this compound clusters and their potential in nanotechnology. frontiersin.org
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆ | wikipedia.org |
| Molar Mass | 136.238 g/mol | wikipedia.org |
| Appearance | White to off-white powder | wikipedia.org |
| Density | 1.07 g/cm³ (25 °C) | wikipedia.org |
| Melting Point | 270 °C (Sublimes) | wikipedia.org |
| Solubility in Water | Poorly soluble | wikipedia.org |
| Solubility in other solvents | Soluble in hydrocarbons | wikipedia.org |
| Crystal Structure | Face-centered cubic (ambient) | wikipedia.org |
| PubChem CID | 9238 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
adamantane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORILYTVJVMAKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022017 | |
| Record name | Adamantane | |
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Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
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Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Adamantane | |
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CAS No. |
281-23-2 | |
| Record name | Adamantane | |
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| Record name | Adamantane | |
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| Record name | ADAMANTANE | |
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| Record name | Tricyclo[3.3.1.13,7]decane | |
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| Record name | Adamantane | |
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| Record name | Tricyclo[3.3.1.13,7]decane | |
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| Record name | ADAMANTANE | |
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Advanced Synthetic Methodologies for Adamantane Derivatives
Regioselective Functionalization of Adamantane Scaffolds
Regioselective functionalization aims to selectively modify specific positions on the this compound cage, which is critical for synthesizing well-defined derivatives with desired properties. cuni.cz
Direct Carbon-Hydrogen (C-H) Bond Functionalization Strategies
Direct C-H functionalization allows for the direct conversion of a C-H bond into a new carbon-heteroatom or carbon-carbon bond, bypassing the need for pre-functionalized starting materials. nih.govcuni.cz This approach is particularly attractive for this compound due to the high bond dissociation energies of its C-H bonds. nih.gov
Radical-Mediated Functionalization Pathways
Radical reactions are frequently employed for the direct functionalization of this compound C-H bonds, leveraging the stability and reactivity of adamantyl radicals. nih.govresearchgate.netuiowa.edu These methods often involve hydrogen atom abstraction from this compound by a highly reactive radical species, generating an adamantyl radical that can then participate in further transformations like addition or coupling reactions. nih.govresearchgate.net
Examples of radical-mediated functionalization include alkylation, alkenylation, alkynylation, and arylation reactions. uiowa.edu For instance, the addition of adamantyl radicals to alkene acceptors is a common method for alkylation. nih.gov Photocatalytic methods, often utilizing visible light and a photocatalyst, have emerged as powerful tools for generating radical species under mild conditions, enabling C-H functionalization of this compound with various partners like electron-deficient alkenes. uiowa.eduacs.orgrsc.org While traditional radical methods can sometimes suffer from low selectivity between different C-H bond types, recent advances in catalyst design and reaction conditions have led to improved regioselectivity. nih.govresearchgate.net
Data on radical-mediated functionalization often includes information on the radical initiator, reaction conditions, substrates, and product yields and regioselectivity.
| Radical Initiator/Catalyst | Substrate | Product Type | Regioselectivity (Tertiary:Secondary) | Yield (%) | Reference |
| tert-Butoxyl radical (from DTBP) | This compound | Ester | 2:1 | 77 | nih.gov |
| Photocatalyst (e.g., TBADT) | This compound + CO + Michael acceptor | Ketosuccinate | 1:1.3 (1- vs 2-adamantane ketosuccinates) | 35 | rsc.org |
| Amine-based HAT catalyst + Photoredox catalyst | This compound + Alkene | Alkylated this compound | Highly regioselective for 3° C-H | 57-91 | chemrxiv.orgamazonaws.comresearchgate.net |
Catalytic C-H Activation Techniques
Catalytic C-H activation provides another avenue for regioselective functionalization, often employing transition metal catalysts. nih.govcuni.cz These methods typically involve the oxidative addition of a metal catalyst into a C-H bond, followed by subsequent transformations. cuni.cz Palladium catalysis, for instance, has been successfully applied to the arylation and heteroarylation of this compound derivatives, often utilizing directing groups to guide the catalyst to a specific C-H bond. cuni.czacs.org
Recent research has focused on developing catalyst systems that can selectively activate the strong C-H bonds of this compound, even in the presence of weaker, more activated C-H bonds in polyfunctional molecules. researchgate.netacs.orgchemrxiv.orgamazonaws.comresearchgate.net Hydrogen atom transfer (HAT) catalysis, particularly when combined with photoredox catalysis, has shown promise in achieving high chemoselectivity for the tertiary C-H bonds of this compound. researchgate.netacs.orgchemrxiv.orgamazonaws.comresearchgate.net
Data from catalytic C-H activation studies often details the catalyst system, ligands, reaction conditions, substrates, and the regioselectivity and yield of the functionalized products.
| Catalyst System | Substrate | Functionalization Partner | Regioselectivity | Yield (%) | Reference |
| Pd(II) with directing group and MPAA ligand | Rimantadine (B1662185) | Aryl/Heteroaryl halide | Stereoselective C(sp³)-H arylation adjacent to directing group | Not specified in snippet | acs.org |
| Pd(I) dimer | Adamantylarene bromide | Organometallic reagent (for arylation/alkylation ortho to adamantyl) | Selective ortho-functionalization | Not specified in snippet | nih.gov |
| Ir/Q dual catalyst system (photoredox + HAT) | This compound + Alkene | Alkene | Highly selective for 3° C-H | 57-91 | chemrxiv.orgamazonaws.comresearchgate.net |
Cross-Coupling Reactions in this compound Functionalization
Cross-coupling reactions, catalyzed by transition metals (such as palladium, nickel, or copper), are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com These reactions typically involve the coupling of an organometallic reagent with an organic electrophile. sigmaaldrich.com While cross-coupling reactions are widely used in organic synthesis, their application to the functionalization of this compound derivatives can be challenging due to steric hindrance. nih.govresearchgate.net
Despite these challenges, cross-coupling reactions have been successfully applied to introduce various functional groups onto the this compound scaffold. researchgate.netresearchgate.netresearchgate.net Examples include Negishi cross-coupling reactions mediated by organometallic zinc or magnesium reagents, as well as arylation, alkylation, and thiolation reactions. researchgate.netresearchgate.netresearchgate.net Recent work has demonstrated that even sterically hindered positions ortho to an adamantyl group can be selectively functionalized using palladium-catalyzed cross-coupling reactions, facilitated by attractive dispersion forces. nih.govresearchgate.net
Data in this area might include the type of cross-coupling reaction, the metal catalyst and ligands, the this compound-containing substrate, the coupling partner, and the yield of the coupled product.
| Cross-Coupling Type | Catalyst/Ligand | This compound Substrate | Coupling Partner | Yield (%) | Reference |
| Negishi Coupling | Pd-catalyzed (e.g., with SPhos) | Adamantyl bromide | Various electrophiles | Good yield (Scheme 14 in Ref. researchgate.net) | researchgate.net |
| Arylation/Alkylation (ortho to adamantyl) | Air-stable Pd(I) dimer | Adamantylarene bromide | Organometallic reagent | Not specified in snippet, but described as enabling straightforward access | nih.gov |
| Dehydrogenative Cross-Coupling | Cu-catalyzed | This compound + PINO | Not specified in snippet | Not specified in snippet | researchgate.net |
Stereoselective Synthesis of Enantiomerically Pure this compound Derivatives
This compound derivatives with different substituents at nodal carbon sites can be chiral. wikipedia.orgmdpi.com The synthesis of enantiomerically pure this compound derivatives is important for applications where stereochemistry plays a crucial role, such as in pharmaceuticals and asymmetric catalysis. mdpi.comrsc.orgnih.govresearchgate.netub.edu
Strategies for the stereoselective synthesis of this compound derivatives include using chiral starting materials, employing chiral auxiliaries, or utilizing stereoselective catalytic reactions. ub.edu Enzymatic methods, such as stereoselective acetylation under kinetic resolution conditions, have been successfully applied to obtain enantiomerically enriched this compound derivatives, although the success can depend on the specific substrate and enzyme used. nih.govnih.gov Palladium-catalyzed C-H functionalization using chiral ligands has also been explored for the stereoselective synthesis of functionalized rimantadine derivatives. acs.org
Research findings in this area often report the enantiomeric excess (ee) or diastereomeric ratio (dr) of the products, the chiral catalyst or auxiliary used, and the reaction conditions.
| Method | Substrate Type | Chiral Element | Enantioselectivity/Diastereoselectivity | Reference |
| Enzymatic Kinetic Resolution (Acetylation) | Hydroxymethyl derivatives of 1,3,5-triaza-7-phosphathis compound (B1222458) | Hydrolytic enzymes | Moderate to good enantioselectivity (up to 95% ee) | nih.govnih.gov |
| Pd-catalyzed C-H Arylation | Rimantadine derivative with directing group | MPAA ligand (chiral) | Stereoselective | acs.org |
| Asymmetric reactions and enantiomeric resolution steps | This compound derivative (for synthesis of ketoolefines) | Not specified in snippet | Enantiomerically pure products | mdpi.com |
Multistep Synthetic Routes to Complex this compound Architectures
While direct functionalization methods are powerful, the synthesis of complex this compound architectures often requires multistep synthetic routes involving a sequence of reactions. These routes can involve the construction of the this compound framework from acyclic, monocyclic, or bicyclic precursors, followed by further functionalization steps. mdpi.com Alternatively, functionalization of a pre-existing this compound core can be achieved through a series of transformations.
Multistep syntheses allow for the introduction of multiple functional groups at specific positions and the construction of more elaborate molecular structures built around the this compound core. Examples include the synthesis of polycarboxylic acids containing this compound units researchgate.net and the preparation of 1,2-disubstituted this compound derivatives through the cyclization of bicyclic precursors or ring expansion/contraction reactions. mdpi.com The development of efficient and selective reactions for each step is crucial in designing effective multistep routes.
| Starting Material | Key Steps | Product Type | Overall Yield (%) | Reference |
| This compound carboxylic acid | Ritter reaction, hydrolysis, neutralization, reduction | 3-amino-1-adamantanemethanol | 43 | researchgate.net |
| Primary alcohol (with pre-adamantane skeleton) | Acid-catalyzed rearrangement, oxidation | Ketone with this compound framework | 56 (over two steps) | mdpi.com |
| Bicyclic precursors (e.g., bicyclo[3.3.1]nonane derivatives) | Cyclization | 1,2-Disubstituted this compound derivatives | Not specified in snippet | mdpi.com |
Construction of Polyfunctionalized Adamantanes
Achieving polyfunctionalization of the this compound core presents synthetic challenges due to the molecule's symmetry and the differing reactivity of its bridgehead and bridge methylene (B1212753) positions. Traditional methods often involve stepwise functionalization, leveraging the higher reactivity of the tertiary bridgehead C-H bonds under certain conditions. mdpi.comresearchgate.net However, developing methods for selective functionalization at multiple specific sites remains an active area.
One approach involves the construction of the this compound framework from bicyclic precursors or through ring expansion/contraction reactions of related cage systems like protothis compound (B92536) or northis compound. mdpi.comrsc.org These methods can offer better control over the substitution pattern. For instance, the cyclization of bicyclo[3.3.1]nonane derivatives has been utilized to access 1,2-disubstituted adamantanes. mdpi.com Ring expansion of protothis compound and ring contraction of homothis compound (B8616219) derivatives also provide routes to substituted adamantanes. mdpi.com
Direct C-H functionalization methods have gained prominence for introducing multiple functional groups onto the this compound core. Radical-based functionalization, for example, allows for the direct conversion of this compound C-H bonds to C-C bonds, enabling the introduction of various functional groups such as alkenes, alkynes, arenes, and carbonyl groups. rsc.org Photoredox and H-atom transfer catalysis have shown promise in achieving site-selective C-H alkylation of adamantanes, even in the presence of other C-H bonds in polyfunctional molecules. acs.orgchemrxiv.org This approach can exhibit excellent chemoselectivity for the tertiary C-H bonds of this compound. acs.orgchemrxiv.org
Another strategy involves the synthesis of hydroxy derivatives from adamantanecarboxylic acids. A procedure using the MnO2–H2SO4 system has been developed for the synthesis of mono- and dihydric cage alcohols, involving decarboxylation and decarbonylation. researchgate.net
The synthesis of 1,4-disubstituted this compound derivatives, including stereoisomers, has been reported through various routes starting from precursors like 1-hydroxyadamantan-4-one. srce.hr These methods often involve multiple steps and can yield both syn- and anti-isomers which require separation. srce.hr
Polyfunctionalized this compound derivatives have found applications in diverse fields, including as catalysts and in the design of metal-organic coordination polymers and porous materials. researchgate.net
Synthesis of this compound-Based Polycyclic and Cage Systems
Beyond simple functionalization, this compound serves as a building block for constructing more complex polycyclic and cage systems. Conjoining this compound cages leads to higher diamondoids such as diamantane, triamantane, and tetramantane. wikipedia.org These higher diamondoids can be synthesized through methods similar to this compound synthesis and are also found in petroleum. wikipedia.org
The synthesis of heteroadamantanes, where one or more carbon atoms in the this compound cage are replaced by heteroatoms like oxygen or nitrogen, is another significant area. These structures can offer modified properties, such as altered lipophilicity and improved water solubility, which are beneficial in medicinal chemistry. chemrxiv.org Cage-divergent synthesis approaches, starting from readily available precursors like cycloocta-1,5-diene, have been developed to access oxygen- and nitrogen-doped adamantanes and related tricyclic systems. chemrxiv.orgchemrxiv.org These methods can enable the synthesis of such compounds on a multigram scale. chemrxiv.orgchemrxiv.org
This compound can also be incorporated into polymeric structures, either in the backbone or as side groups, to impart desirable properties like high thermal stability and rigidity. acs.orgresearchgate.net For example, poly(1,3-adamantylene alkylene)s with this compound units in the backbone have been synthesized via acyclic diene metathesis polycondensation, exhibiting excellent thermal stability. acs.org this compound-based poly(p-phenylenevinylene) derivatives have also been synthesized for applications in organic electronics. researchgate.net
Furthermore, this compound derivatives are used as scaffolds for the assembly of multivalent ligand/marker conjugates and in the design of drug delivery systems like liposomes, cyclodextrins, and dendrimers. mdpi.comresearchgate.netacs.org In these applications, the this compound moiety can act as a building block or as an anchor within self-assembled supramolecular systems. mdpi.comresearchgate.net
The synthesis of germasila-adamantanes, incorporating both germanium and silicon atoms, has been achieved through selective synthesis routes, including cationic sila-Wagner–Meerwein rearrangement reactions. rsc.org These materials are relevant to applications in advanced transistors and quantum devices. rsc.org
Emerging Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound derivatives to minimize environmental impact and improve sustainability. This involves developing methods that use less hazardous substances, reduce waste, and are more energy-efficient.
One area where green chemistry approaches are being explored is in multi-component reactions for synthesizing this compound-containing heterocycles. For instance, the Biginelli reaction, a multi-component condensation, has been employed under solvent-free conditions with a catalyst like trifluoroacetic acid for the synthesis of this compound-containing dihydropyrimidine (B8664642) derivatives. rsc.orgrsc.orgresearchgate.netresearchgate.net This solvent-free approach aligns with green chemistry principles by eliminating or significantly reducing the use of organic solvents. rsc.orgrsc.orgresearchgate.netresearchgate.net
Microwave irradiation has also been utilized in the synthesis of dihydropyrimidine derivatives, offering a potentially more energy-efficient method compared to conventional heating. rsc.org
The development of ecologically safe processes for synthesizing halogenated this compound derivatives is also an area of interest. researchgate.net Electrochemical methods, using the anode as a "green" oxidizing agent in aqueous media, are being investigated as environmentally friendly alternatives to traditional halogenation procedures that may involve hazardous reagents. researchgate.net
While still an evolving field for complex this compound structures, the adoption of green chemistry principles in this compound synthesis is crucial for developing more sustainable and environmentally benign synthetic routes.
Computational Chemistry and Theoretical Investigations of Adamantane Systems
Quantum Chemical Calculations on Adamantane Structures
Quantum chemical calculations are fundamental to investigating the electronic structure and stability of this compound. These methods provide detailed information about molecular orbitals, energy levels, and charge distributions.
Density Functional Theory (DFT) Applications in this compound Conformations and Reactivity
Density Functional Theory (DFT) is a widely used quantum chemical method for studying this compound, offering a balance between computational cost and accuracy for larger systems. DFT calculations have been extensively applied to investigate the structural, electronic, and optical properties of this compound and its substituted derivatives. For instance, DFT has been used to study the influence of boron substitution on the properties of this compound, revealing systematic alterations in electronic structure and optical absorption with increasing substitution mdpi.com. Studies using DFT with functionals like B3LYP and CAM-B3LYP, along with various basis sets, have provided insights into bond lengths, angles, electronic energies, and optical transitions in this compound and its boron-substituted isomers mdpi.com.
DFT calculations have also been employed to study the electronic and optical properties of functionalized adamantanes, including those with alkali metal (Li, Na) and chemical group (OH, SH, NH₂) substitutions tsri.or.th. These studies have shown that functionalization can significantly influence the energy gap and electron affinity of this compound, potentially tuning its properties for optoelectronic applications tsri.or.th. Furthermore, DFT has been used to investigate the effect of silicon doping on the structural and electronic properties of this compound, calculating HOMO-LUMO energies and ionization potentials researchgate.net. DFT calculations have also been used to study the dissociative ionization of this compound, characterizing fragmentation pathways and transition states rsc.org.
DFT/GIAO calculations have been applied to study substituent effects on the NMR chemical shifts of this compound derivatives, indicating that steric interactions are primarily responsible for these effects, except for α-effects researchgate.net.
Ab Initio and Semi-Empirical Methodologies for this compound Derivatives
Beyond DFT, ab initio and semi-empirical methods are also utilized in the theoretical investigation of this compound derivatives. Ab initio methods, based on first principles without empirical parameters, offer high accuracy but are computationally more demanding. They have been used in studies of this compound systems, including investigations into reaction mechanisms and electronic structures researchgate.netacs.org. For example, ab initio calculations were performed to study the reaction of adamantylidenethis compound with bromine researchgate.net. The Hartree-Fock (HF) method, a type of ab initio calculation, has been applied for the optimization and calculation of descriptors for this compound derivatives jocpr.com.
Semi-empirical methods, which use parameters derived from experimental data, provide a computationally less expensive alternative while still offering valuable insights into molecular properties. Methods such as PM3, MINDO, AM1, and MNDO have been used to calculate properties like enthalpies of formation for oxygen-containing this compound derivatives researchgate.netresearchgate.net. Comparisons with experimental data have shown that the AM1 method provides good correlation for calculating enthalpies of formation of such compounds researchgate.net. Semi-empirical methods have also been employed in studying the nitration of this compound and the alkylation of phenol (B47542) derivatives with bromothis compound sioc-journal.cn.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior and interactions of this compound molecules and their complexes. These simulations provide dynamic insights into processes that are difficult to observe experimentally.
Simulation of this compound Host-Guest Complexation Dynamics
MD simulations have been extensively used to study the dynamics of this compound in host-guest systems, particularly with cyclodextrins. These simulations help to understand the inclusion process, the preferred orientation of the guest molecule within the host cavity, and the stability of the resulting complexes mdpi.comacs.orgruc.dkresearchgate.net. Studies have investigated the complexation of this compound derivatives with β-cyclodextrin, revealing stable orientations and analyzing interaction energies and structural fluctuations acs.orgruc.dk. MD simulations can show how the adamantyl moiety remains inside the hydrophobic cavity while a charged functional group might stay outside, interacting with the cyclodextrin (B1172386) rims ruc.dk. Coarse-grained MD simulations have also been applied to study cyclodextrin complexes involving this compound, particularly in larger systems like multiblock copolymers mdpi.com.
Computational Modeling of this compound-Biomacromolecule Binding Mechanisms
Computational modeling, including MD simulations and docking studies, is crucial for understanding how this compound derivatives interact with biomacromolecules, such as proteins. These studies are particularly relevant in the context of the biological activities of some this compound derivatives. Computational approaches have been used to investigate the binding of this compound derivatives to viral proteins, such as the influenza A M2 channel and the hepatitis C virus (HCV) p7 channel nih.govplos.org.
MD simulations can be used to calculate the potential of mean force (PMF) for adamantanes in lipid bilayers, providing insights into their distribution and preferred location within the membrane, which is relevant to their interaction with transmembrane proteins nih.gov. Docking studies, often coupled with quantum mechanical calculations, have been employed to identify potential binding sites of this compound derivatives within protein structures and analyze the nature of the interactions, such as acid-alkaline and cation-π interactions plos.org. These computational methods help to elucidate the molecular mechanisms underlying the binding of this compound derivatives to biological targets nih.govchemrxiv.org.
Theoretical Elucidation of this compound Electronic and Steric Effects
Theoretical studies are vital for understanding the electronic and steric effects that govern the properties and reactivity of this compound and its derivatives. These effects arise from the unique cage structure of this compound.
Theoretical investigations, often employing DFT and ab initio methods, have explored the electronic structure of this compound, including its HOMO-LUMO gap and ionization potential mdpi.comtsri.or.thresearchgate.netrsc.orgrsc.org. These studies reveal that pristine this compound has a large energy gap, which can be tuned through substitution and functionalization mdpi.comrsc.org. The electronic properties are influenced by the type and position of substituents, leading to changes in orbital energies and charge distribution mdpi.comtsri.or.thresearchgate.net. Theoretical calculations have also shown that the electronic properties of this compound can be affected by molecular vibrations aip.orgscispace.com.
Steric effects in this compound derivatives have been investigated theoretically, often in conjunction with experimental techniques like NMR spectroscopy researchgate.netmarquette.eduresearchgate.netauremn.org. Due to its rigid structure, this compound serves as a useful model for studying steric interactions researchgate.netresearchgate.netauremn.org. Theoretical calculations, such as DFT/GIAO, have helped to correlate changes in molecular geometry, bond lengths, and angles with observed spectroscopic properties, providing a deeper understanding of how steric bulk influences the molecule researchgate.netresearchgate.netauremn.org. These studies demonstrate that steric effects can significantly impact the chemical shifts and reactivity of this compound derivatives researchgate.netmarquette.eduresearchgate.net.
Conformational Analysis and Energetic Landscapes of this compound Scaffolds
This compound itself is a rigid molecule with a stable ground-state conformation (Td symmetry) acs.orgmdpi.com. However, substituted adamantanes and molecules incorporating the this compound scaffold can exhibit different conformations and explore various energetic landscapes mdpi.comacs.org. Computational methods are essential for mapping these landscapes and understanding the relative stabilities of different conformers and the energy barriers between them mdpi.comroyalsocietypublishing.org.
Conformational analysis of this compound derivatives often involves techniques like dynamic NMR spectroscopy and computational calculations, such as molecular mechanics (MM) and DFT acs.orgnih.gov. These methods can determine the preferred spatial arrangement of substituents and the flexibility of the molecular structure acs.org. For example, studies on this compound-linked hydrazine-1-carbothioamide derivatives have shown that different substituents can lead to distinct folded or extended conformations in the solid state, with DFT calculations suggesting energy barriers between these forms mdpi.com.
The energetic landscape of this compound systems also includes the relative energies of various species, such as radicals, cations, and anions derived from this compound acs.org. Computational studies have predicted the equilibrium structures and relative stabilities of these species, revealing that bridgehead-substituted adamantyl radicals, cations, and anions are generally more stable than their bridge-substituted isomers acs.org. For instance, the 1-adamantyl cation (1-Ad+) is predicted to be significantly more stable than the 2-adamantyl cation (2-Ad+) acs.org.
Theoretical calculations are also used to investigate the energy landscapes of this compound clusters and their interactions, which are predominantly non-covalent nih.gov. Understanding these interactions is crucial for modeling the behavior of this compound in different phases and environments nih.gov. Studies using DFT have explored the effect of boron substitution on the electronic properties and energy levels of this compound, demonstrating how chemical modification can tune its electronic landscape mdpi.com.
Predictive Modeling of Reaction Pathways and Selectivity in this compound Functionalization
Predictive modeling plays a vital role in modern organic chemistry, allowing researchers to anticipate reaction outcomes, optimize conditions, and design synthetic routes. For this compound, with its multiple C-H bonds, controlling regioselectivity in functionalization reactions is a significant challenge chemrxiv.orgcuni.cz. Computational chemistry provides powerful tools to model reaction pathways and predict selectivity acs.org.
Modeling reaction pathways typically involves calculating the energies of reactants, transition states, intermediates, and products along a proposed reaction coordinate researchgate.net. DFT is widely used for this purpose, providing insights into activation barriers and reaction thermodynamics mdpi.comnih.gov. By comparing the energy profiles of competing reaction pathways, computational studies can predict the most likely products and the factors that govern selectivity acs.org.
For this compound functionalization, predictive modeling can help understand why certain C-H bonds are preferentially reactive. The tertiary C-H bonds at the bridgehead positions (C1-type) are generally more reactive than the secondary C-H bonds at the bridge positions (C2-type) due to the greater stability of the resulting tertiary radical or carbocation intermediate acs.orgchemrxiv.org. Computational studies can quantify these differences in stability and the corresponding transition state energies to explain observed regioselectivity acs.orgchemrxiv.org.
Predictive modeling is also applied to understand face selectivity in reactions involving this compound derivatives, such as cycloaddition reactions nycu.edu.tw. Theoretical models, including frontier molecular orbital (FMO) theory and transition-state hyperconjugation models, can explain why a reagent might preferentially attack one face of a substituted this compound over another nycu.edu.tw.
Furthermore, machine learning (ML) approaches are being developed to predict the regioselectivity of C(sp3)-H functionalization reactions on complex substrates, including those containing this compound scaffolds acs.org. These models are trained on experimental and computational data to identify patterns and make predictions for new reactions acs.org. While building comprehensive datasets for complex molecules remains a challenge, target-specific data set generation and active learning strategies are being explored to improve the accuracy of these predictive models acs.org.
Computational studies also investigate the functionalization of sila-adamantane, a silicon-containing analog, to understand how substituents at different positions affect its properties, including optical behavior nih.govresearchgate.net. Density functional theory studies have shown that substituents at the bridgehead positions of sila-adamantane have a more significant impact on optical absorbance compared to those at other positions nih.govresearchgate.net.
Adamantane in Catalysis: Scaffold Design and Mechanistic Studies
Adamantane as a Ligand Scaffold in Organometallic Catalysis
This compound-containing ligands have gained prominence in organometallic catalysis, particularly with transition metals like palladium and rhodium. The bulky nature of the adamantyl group can influence the coordination sphere around the metal center, impacting catalytic activity, selectivity, and stability sinocompound.com.
Palladium-Catalyzed Transformations Employing this compound Ligands
Palladium catalysis is widely used for various cross-coupling reactions, and this compound-derived phosphine (B1218219) ligands have proven highly effective in these transformations mcmaster.caresearchgate.net. The steric bulk provided by the adamantyl group on phosphine ligands can promote the formation of highly active, low-coordinate palladium species, which are crucial for oxidative addition, a key step in many palladium-catalyzed reactions researchgate.net.
Research has demonstrated the successful application of phospha-adamantane (PA) ligands in Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as ketone arylation and amination reactions mcmaster.ca. These ligands have shown excellent performance, enabling reactions to proceed efficiently even with less reactive substrates and at mild temperatures mcmaster.ca. For instance, a PAd₃-palladacycle catalyst was shown to catalyze the Suzuki-Miyaura coupling of chloro(hetero)arenes with exceptional turnover frequency (TOF) and high turnover number (TON) sinocompound.com.
Studies on the borylation of aryl bromides and chlorides have also highlighted the utility of phosphatrioxa-adamantane ligands in combination with Pd(OAc)₂. researchgate.net These systems facilitate the synthesis of aryl boronate esters under mild conditions with high yields researchgate.net.
Data on the performance of this compound-based palladium catalysts in Suzuki-Miyaura coupling is illustrated in the table below, showing the impact of the ligand on yield and TON uq.edu.au:
| Ligand | Substrate (Aryl Chloride) | Coupling Partner (Arylboronic Acid) | Catalyst Loading (% Pd(OAc)₂) | Yield (%) | TON |
| Di(1-adamantyl)phosphorous ligand (15) | Electron-poor | Arylboronic acid (9) | Low (0.005) | >80 | High |
| Di(1-adamantyl)phosphorous ligand (15) | 4-Chloroanisole (electron-rich) | Arylboronic acid (9) | Not specified | 71 | Mixed |
Note: Ligand numbering corresponds to that in reference uq.edu.au.
The success of these ligands is attributed to the combination of electron-rich character and significant steric hindrance provided by the adamantyl moiety, which favors reactions with challenging substrates like aryl chlorides uq.edu.au.
Rhodium-Catalyzed Reactions with this compound-Derived Motifs
Rhodium complexes are versatile catalysts for various transformations, including hydrogenation and C-H functionalization mdpi.com. This compound-derived motifs have been incorporated into rhodium catalytic systems to influence their reactivity and selectivity scholaris.caresearchgate.net.
Adamantyl phosphine ligands have been explored in rhodium-catalyzed reactions. For example, 1,3,5-triaza-7-phosphathis compound (B1222458) (PTA) and its derivatives have been used as ligands in rhodium-catalyzed hydroformylation of alkenes mdpi.com.
In the realm of C-H functionalization, rhodium catalysis has been employed for the enantioselective desymmetrization of 1,3-disubstituted this compound derivatives via C-H bond amination, providing access to optically active amino acids containing the this compound core researchgate.net. This highlights the potential of rhodium catalysts with specific ligands to achieve high levels of stereocontrol in reactions involving this compound substrates researchgate.net.
This compound-based carboxylate catalysts have also been reported for cyclopropanation and cyclopropenation reactions catalyzed by rhodium scholaris.ca.
Other Transition Metal Catalysis Applications Featuring this compound
Beyond palladium and rhodium, this compound has found applications as a ligand or structural motif in catalysis involving other transition metals researchgate.net. The this compound scaffold can be incorporated into ligands for various metal-catalyzed reactions, including C-H activation and metathesis uq.edu.au.
This compound-type clusters linked by transition metals have also been synthesized and characterized, showcasing the potential for creating novel catalytic materials with unique architectures rsc.org. Examples include clusters linked by copper and manganese rsc.org. The selective functionalization of this compound scaffolds using organometallic reagents, such as Negishi cross-coupling reactions mediated by organometallic-Zn and Mg reagents, further demonstrates the utility of transition metals in reactions involving this compound derivatives researchgate.net.
This compound-Based Organocatalysts
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. This compound has been incorporated into organocatalyst design to impart desirable properties such as rigidity, steric bulk, and lipophilicity, influencing catalytic activity and selectivity, particularly in asymmetric transformations researchgate.netscholaris.caresearchgate.net.
Rational Design Principles for Adamantyl Organocatalysts
The rational design of organocatalysts involves tailoring their structure to optimize interactions with substrates and transition states, thereby controlling reactivity and selectivity nih.gov. For this compound-based organocatalysts, the rigid, bulky adamantyl group plays a significant role in defining the catalyst's steric environment researchgate.net. This steric bulk can be strategically positioned to create a confined chiral space around the active site, promoting enantioselectivity in asymmetric reactions mdpi.com.
Furthermore, the this compound scaffold can be functionalized with various groups to tune the electronic properties and introduce functional handles for covalent or non-covalent interactions with the substrate researchgate.net. For instance, incorporating hydrogen-bonding donor or acceptor groups onto an this compound-derived scaffold can facilitate substrate binding and activation rsc.org.
Computational methods are increasingly being used in the rational design of organocatalysts, including those based on this compound, to predict and optimize their performance nih.govacs.org. These studies help in understanding the key interactions that govern selectivity and guide the synthesis of more effective catalysts nih.gov.
Applications in Asymmetric Organic Transformations
This compound-based organocatalysts have been successfully applied in various asymmetric transformations, enabling the synthesis of chiral molecules with high enantioselectivity mdpi.commdpi.com.
One notable application is in asymmetric conjugate additions, such as the Michael addition of aldehydes and ketones to nitroalkenes mdpi.commdpi.com. Adamantyl-based prolinamide catalysts, for example, have shown excellent efficacy in these reactions, providing high yields and enantioselectivities mdpi.commdpi.com. The bulky adamantyl group in these catalysts is believed to play a crucial role in controlling the approach of the substrates to the enamine intermediate, dictating the stereochemical outcome mdpi.com.
This compound-derived cinchona alkaloid catalysts have also been employed in asymmetric transformations, including oxidative coupling reactions beilstein-journals.org. A cupreidine (B22110) derivative incorporating an this compound motif was used in the asymmetric oxidative coupling of a catechol derivative with a keto ester, yielding the desired adduct with good enantioselectivity beilstein-journals.org.
Bifunctional squaramide catalysts featuring an adamantyl motif have been found to be effective in domino reactions, such as the asymmetric synthesis of cyclic acetals with spirooxindole skeletons researchgate.net.
Peptide catalysts incorporating this compound-based amino acid motifs have been developed for the enantioselective desymmetrization of meso-diols through acyl transfer, highlighting the versatility of the this compound scaffold in creating complex, highly selective organocatalysts rsc.org.
The integration of photoredox catalysis with organocatalysis, using adamantyl-containing organocatalysts, has also opened new avenues for asymmetric synthesis, such as the direct asymmetric α-alkylation of aldehydes nih.gov.
Mechanistic Investigations of this compound-Enhanced Catalytic Cycles
Mechanistic studies are crucial for understanding how the unique properties of this compound contribute to enhanced catalytic performance. The rigid, bulky, and electron-rich nature of the this compound scaffold, particularly when incorporated into ligands, plays a significant role in influencing various steps within catalytic cycles, such as oxidative addition, transmetallation, and reductive elimination. uq.edu.auscholaris.cacore.ac.uk
One area where this compound-containing ligands have shown significant impact is in palladium-catalyzed cross-coupling reactions. uq.edu.aucore.ac.uk These reactions typically involve a catalytic cycle including oxidative addition of a substrate (like an aryl halide) to a Pd(0) species, followed by transmetallation with an organometallic reagent, and finally reductive elimination to form the desired product and regenerate the Pd(0) catalyst. core.ac.uk Bulky, electron-rich phosphine ligands, including those incorporating this compound, are known to favor the formation of three-coordinate, 14-electron palladium(II) complexes, which are believed to be the active species in the oxidative addition step when using such ligands. core.ac.uk This can accelerate the reaction rate across the catalytic cycle. uq.edu.au
Research has demonstrated that the addition of electron-rich steric bulk within a catalyst, provided by the this compound moiety, allows for reactions with substrates that are typically unreactive, such as aryl chlorides with strong C-Cl bonds. uq.edu.au The electron-rich properties of large alkyl groups like this compound make them suitable for reaction with less active molecules, counteracting the lower rate of oxidative addition to the Pd(0) species caused by the strength of the C-Cl bond. uq.edu.au
Density functional theory (DFT) studies have provided insights into the influence of adamantyl groups on transition states. For example, in some metathesis reactions, the steric bulk of the adamantyl group has been shown to lower the energy of the Z-transition state compared to the E-transition state, leading to high Z selectivity. uq.edu.au
This compound itself can also be a substrate in catalytic reactions, and mechanistic studies in this context reveal the reactivity of its C-H bonds. This compound oxidation, for instance, can occur at both tertiary and secondary carbon positions, though the tertiary C-H bonds are generally more reactive due to lower bond energy. researchgate.net Studies on the catalytic oxidation of this compound using systems involving O2, copper(II) complexes, and aldehydes have shown that the reaction proceeds via radical intermediates. rsc.org The autoxidation of the aldehyde generates acyl-peroxyl radicals, which can abstract hydrogen atoms from this compound. rsc.org The regioselectivity observed in these reactions (favoring tertiary C-H bonds) provides clues about the nature of the active oxidant species involved in the catalytic cycle. rsc.org
In some cases, this compound can even act as a catalyst or participate in catalytic cycles through intermolecular processes. For example, the rapid rearrangement of the adamantyl cation (1-yl to 2-yl or vice versa) in sulfuric acid has been shown to utilize catalytic this compound in an intermolecular hydride transfer reaction. rsc.org A slower rearrangement mechanism involves reversible ring-opening of the this compound skeleton. rsc.org
Studies on the catalytic chlorination of this compound with tetrachloromethane in the presence of palladium(II) or platinum(II) complexes suggest a mechanism involving the activation of the C-Cl bond of tetrachloromethane by the catalyst, leading to the formation of trichloromethyl radicals as the active species. The relative reactivity of different C-H bond types in alkanes observed in this reaction (tertiary > secondary > primary) is consistent with a radical mechanism.
Here is a summary of some research findings related to this compound in catalytic mechanisms:
| Catalytic System | This compound Role | Key Mechanistic Insight | Observed Effect | Source |
| Palladium-catalyzed cross-coupling (with phosphine ligands) | Ligand (steric/electronic) | Favors 3-coordinate Pd(II) species, accelerates oxidative addition. uq.edu.aucore.ac.uk Electron-rich bulk enables reaction with unreactive substrates. uq.edu.au | Enhanced reactivity, ability to couple aryl chlorides. uq.edu.au | uq.edu.aucore.ac.uk |
| Ruthenium-catalyzed olefin metathesis (Grubbs catalysts) | Ligand (steric) | Steric bulk influences transition state energies (e.g., favors Z-transition state). uq.edu.au | High Z selectivity. uq.edu.au | uq.edu.au |
| This compound oxidation (O2/Cu(II)/aldehyde) | Substrate | Proceeds via radical intermediates (acyl-peroxyl radicals). rsc.org Regioselectivity indicates active oxidant. rsc.org | Oxidation of tertiary C-H bonds favored. rsc.org | rsc.org |
| Adamantyl cation rearrangement (in sulfuric acid) | Catalyst/Participant | Intermolecular hydride transfer catalyzed by this compound. rsc.org | Rapid rearrangement of adamantyl cation. rsc.org | rsc.org |
| Catalytic chlorination (with CCl4 and Pd/Pt complexes) | Substrate | Catalyst activates C-Cl bond in CCl4, generating trichloromethyl radicals. | Chlorination of this compound, regioselectivity (3°>2°>1°). |
Further mechanistic investigations continue to explore the precise interactions and energy landscapes influenced by the this compound scaffold in various catalytic systems, aiming to optimize catalyst design for specific transformations.
Supramolecular Chemistry of Adamantane
Host-Guest Complexation with Adamantane Derivatives
The ability of this compound derivatives to engage in strong, non-covalent interactions with host molecules is a cornerstone of their application in supramolecular chemistry. This host-guest recognition is often driven by hydrophobic effects and the precise fit of the this compound cage within the host cavity.
Cyclodextrin-Adamantane Inclusion Complexes: Association and Dissociation
Cyclodextrins (CDs), particularly β-cyclodextrin (β-CD), are widely utilized hosts for this compound derivatives. The cavity size of β-CD is well-matched to the dimensions of the this compound guest, leading to the formation of stable 1:1 inclusion complexes nih.govresearchgate.netmdpi.com. These complexes are characterized by high association equilibrium constants, typically ranging from 104 to 105 M-1 in aqueous solution nih.govresearchgate.netmdpi.com.
Studies using Fluorescence Correlation Spectroscopy (FCS) have investigated the host-guest complexation between Alexa 488 labeled this compound derivatives and β-cyclodextrin. These studies have confirmed a 1:1 complex stoichiometry and determined high association equilibrium constants, such as K = 5.2 × 104 M-1 in aqueous solution at 25 °C and pH = 6 nih.gov. The high stability constants observed for β-CD-adamantane complexes are consistent with literature values for the inclusion of various this compound derivatives into β-CD nih.govresearchgate.net.
The association constant of this compound-1-carboxylic acid with β-CD has been shown to vary with pH, demonstrating the influence of guest ionization state on binding affinity. Reported K values for this compound-1-carboxylic acid with β-CD are 3.0 × 105 M-1 at pH 4.05, 4.0 × 104 M-1 at pH 7.2, and 1.8 × 104 M-1 at pH 8.5 mdpi.com.
Isothermal Titration Calorimetry (ITC) has been employed to assess the thermodynamics of complexation. For instance, the complexation of this compound-1-carboxylic acid and this compound-1,3-dicarboxylic acid with β-CD in DMSO-water (5:95) at 25 °C yielded apparent binding constants (K) of 7.7 × 104 M-1 and 6.3 × 104 M-1, respectively mdpi.com. These interactions were found to be enthalpy-driven, with large negative ΔH values mdpi.com.
While β-CD shows strong affinity for this compound, larger cyclodextrins like δ-CD exhibit significantly lower binding constants with 1-adamantane carboxylate, reaching only approximately 8 M-1 rsc.org. This highlights the importance of host cavity size matching the guest molecule for optimal binding.
The dynamic nature of cyclodextrin-adamantane complexes, characterized by fast association and dissociation rates, makes them suitable for applications requiring reversible interactions, such as in dynamic supramolecular systems nih.gov.
Here is a table summarizing some reported binding constants for β-CD and this compound derivatives:
| This compound Derivative | Host | Conditions | Association Constant (K) | Log K | Ref. |
| Alexa 488 labeled this compound | β-Cyclodextrin | Aqueous solution, 25 °C, pH 6 | 5.2 × 104 M-1 | 4.72 | nih.gov |
| This compound-1-carboxylic acid | β-Cyclodextrin | DMSO-water (5:95), 25 °C | 7.7 × 104 M-1 | 4.89 | mdpi.com |
| This compound-1,3-dicarboxylic acid | β-Cyclodextrin | DMSO-water (5:95), 25 °C | 6.3 × 104 M-1 | 4.80 | mdpi.com |
| Amantadinium | β-Cyclodextrin | Aqueous solution, pH 1.7, 25 °C, I = 0.05 M | - | 3.9 ± 0.1 | researchgate.netajol.info |
| Rimantadinium | β-Cyclodextrin | Aqueous solution, pH 1.7, 25 °C, I = 0.05 M | - | 5.1 ± 0.2 | researchgate.netajol.info |
| Memantinium | β-Cyclodextrin | Aqueous solution, pH 1.7, 25 °C, I = 0.05 M | - | 3.3 ± 0.1 | researchgate.netajol.info |
Cucurbituril-Adamantane Self-Assemblies
Cucurbiturils (CB[n]) are another class of macrocyclic hosts that form strong inclusion complexes with this compound derivatives, particularly those with positively charged groups nih.govnih.govd-nb.inforsc.org. The portals of cucurbiturils, lined with carbonyl groups, can engage in strong ion-dipole interactions with cationic guests, complementing the hydrophobic encapsulation of the this compound cage within the cavity nih.govnsf.gov.
CB researchgate.net is known to have a remarkably high-affinity binding towards this compound and other ammonium-derived guests in water nih.gov. The binding between CB researchgate.net and this compound is significantly increased when the this compound is positively charged nsf.gov. Studies have shown that positively charged this compound guests exhibit higher mechanical stability (49 pN) when complexed with CB researchgate.net compared to neutral this compound (44 pN), consistent with the stronger chemical affinity nsf.gov.
The strong and specific interaction between this compound and cucurbiturils, especially CB researchgate.net and CB mdpi.com, has been exploited for the construction of self-assembled supramolecular architectures nih.govd-nb.inforu.nl. For example, the high-affinity binding of CB researchgate.net to ferrocene (B1249389) and this compound has been utilized in various applications, including the formation of ternary complexes with CB mdpi.com to build supramolecular assemblies nih.gov. Heteroditopic ligands that incorporate both this compound and other guest moieties can be used with different cucurbituril (B1219460) homologues to achieve precise self-sorting and the formation of complex hetero-pseudorotaxanes d-nb.info.
The ADA/CB[n] host-guest system has found applications in drug delivery and controlled drug release due to the strong inclusion complexes formed between the adamantyl cage and the cucurbituril cavity nih.govrsc.org.
Exploration of Novel Supramolecular Host Systems for this compound
Beyond cyclodextrins and cucurbiturils, researchers are exploring novel supramolecular host systems for this compound to achieve specific binding properties and functionalities. The aim is often to develop systems with tailored affinities, selectivities, and responsiveness for applications in areas such as drug delivery, sensing, and materials science pensoft.netpensoft.net.
This compound's lipophilicity and rigid structure make it a suitable guest for inclusion in hydrophobic cavities of various synthetic receptors and self-assembled structures. Novel this compound-bearing anilines and benzylamines have been synthesized and their binding properties towards β-cyclodextrin have been studied, demonstrating how structural modifications on the guest can tune binding affinities tandfonline.comtandfonline.com. These studies revealed that the length of the spacer between the this compound and benzene (B151609) moieties and the substitution pattern on the benzene ring can influence the binding strength tandfonline.com.
The concept of using this compound as an "anchor" in lipid bilayers of liposomes provides an opportunity for its application in targeted drug delivery and surface recognition of target structures pensoft.netpensoft.net. This leverages the affinity of this compound for the lipophilic environment of the membrane.
Furthermore, self-aggregating supramolecular systems, such as those based on amphiphilic cyclodextrins and this compound derivatives, are being developed for drug delivery strategies pensoft.netpensoft.net. These systems rely on the supramolecular recognition between the host and guest components to form well-defined nanostructures.
Self-Assembly of this compound-Containing Supramolecular Architectures
This compound derivatives play a crucial role in the construction of complex supramolecular architectures through self-assembly processes. The specific and directional non-covalent interactions involving this compound, particularly host-guest interactions, serve as the driving force for the formation of these ordered structures.
This compound as a Structural Unit for Supramolecular Polymers
Supramolecular polymers are formed by monomers linked by reversible non-covalent interactions, in contrast to traditional polymers formed by covalent bonds. This compound's high-affinity binding with cyclodextrins, especially β-CD, makes it an excellent structural unit for the construction of supramolecular polymers nih.govrsc.orgresearchgate.net.
The host-guest interaction between this compound-modified monomers and cyclodextrin-modified monomers can lead to the formation of linear or cross-linked supramolecular polymer networks unlp.edu.aracs.org. For example, supramolecular polymer hydrogels have been developed using cyclodextrin (B1172386) and this compound-modified copolymers, where the host-guest interactions act as reversible cross-links acs.orgnih.gov. Molecular dynamics simulations have been used to explore the self-assembly mechanism of these polymers, attributing it to a "node-rebar-cement" mode of action acs.orgnih.gov. The concentration of the polymers, particularly exceeding the critical association concentration (CAC), significantly influences the extent of association and the formation of a compact 3D network, leading to higher viscosity acs.orgnih.gov.
The synthesis of diadamantyl compounds with various linkers has been explored for their potential as building blocks in supramolecular polymers and rotaxanes researchgate.net. The large volume of the adamantyl group allows for the creation of locking groups in rotaxanes, while its high affinity for β-cyclodextrin facilitates the formation of supramolecular polymers researchgate.net.
However, challenges exist in designing cyclodextrin-adamantane conjugates that form well-defined supramolecular polymers, as self-inclusion or aggregation can sometimes inhibit polymerization, particularly with rigid linkers rsc.org. Despite these challenges, the use of this compound in conjunction with cyclodextrins remains a prominent strategy for creating dynamic and responsive supramolecular polymeric materials.
Supramolecular polymerization can also be controlled through kinetic trapping, as demonstrated by using bifunctional monomers with cucurbit researchgate.neturil and this compound end groups. The kinetics of polymerization can be modulated by external stimuli, such as pH, influencing the host-guest interactions and thus the molecular weight of the resulting polymers nih.gov.
Fabrication of this compound-Modified Vesicles and Non-Covalent Nanostructures
This compound derivatives are employed in the fabrication of vesicles and other non-covalent nanostructures, often by leveraging their interactions with lipid bilayers or macrocyclic hosts on the surface of pre-formed structures.
This compound's affinity for the lipid bilayer allows it to be incorporated into liposomes, serving as a component of self-aggregating supramolecular systems pensoft.netpensoft.net. This incorporation can be utilized for targeted drug delivery and surface recognition pensoft.netpensoft.net.
The host-guest interaction between this compound and cyclodextrins can be used to functionalize the surface of vesicles. For instance, polymersomes with a corona of β-cyclodextrins have been modified with this compound-tagged molecules through host-guest complexation mdpi.com. This non-covalent approach allows for the attachment of various ligands to the vesicle surface mdpi.comacs.org.
This compound-modified peptides or polymers can be used in conjunction with cyclodextrin-decorated vesicles to create complex self-assembled nanostructures. For example, reversible sphere-to-fiber transitions of vesicles composed of amphiphilic β-cyclodextrin decorated with this compound-modified octapeptides have been reported, where the assembly is driven by a combination of hydrophobic interactions, host-guest complexation, and hydrogen bonding mdpi.com.
Cyclodextrin vesicles can act as multivalent junctions in hydrogels, where this compound-modified polymers interact with the cyclodextrin cavities on the vesicle surface, forming a three-dimensional network researchgate.net. The reversible nature of the inclusion complexes in such systems can lead to shear-thinning and self-healing properties researchgate.net.
The use of this compound in self-assembled supramolecular systems, including vesicles and other nanostructures, holds promise for various applications, particularly in the biomedical field, such as drug delivery and bioimaging nih.govpensoft.netpensoft.net.
Thermodynamic and Kinetic Characteristics of this compound Host-Guest Interactions
The interaction between this compound and its derivatives as guest molecules and various host macrocycles is a cornerstone of supramolecular chemistry. These interactions are characterized by specific thermodynamic and kinetic parameters that dictate the stability and dynamics of the resulting host-guest complexes.
Thermodynamically, the binding affinity of this compound guests to host molecules is often quantified by association constants (Ka) or binding free energies (ΔGbind). For instance, this compound derivatives are known to bind effectively to β-cyclodextrin hosts, forming stable 1:1 inclusion complexes with association constants typically in the range of 10³ to 10⁵ M⁻¹. nih.govmdpi.compensoft.net This strong interaction is attributed to the good spatial fit between the this compound cage and the β-cyclodextrin cavity, driven primarily by hydrophobic effects in aqueous environments. mdpi.comnih.gov Studies investigating the binding thermodynamics of this compound with hosts like cucurbit[n]urils (CB[n]) have shown that these interactions can be both enthalpy- and entropy-driven, depending on the specific host and guest structures and the solvent environment. nih.gov Computational studies, for example, have explored the binding free energies of this compound and other guests with cucurbit pnas.orguril (CB pnas.org), dissecting the contributions of entropy and enthalpy to the binding process. nih.gov
Kinetic analysis provides insights into the rates of association and dissociation of this compound host-guest complexes. For systems involving rigid hosts and complementary this compound guests, a dissociative mechanism is often observed. pnas.orgpnas.orgnih.gov This means that the adamantyl guest must fully exit the host cavity before another guest molecule can enter. pnas.orgpnas.orgnih.gov The energy barrier for this process can be relatively high, as demonstrated in studies with large, open molecular baskets, where the barrier was found to be around 16 kcal mol⁻¹ at room temperature. pnas.orgpnas.orgnih.gov The kinetics of guest binding and release can be influenced by factors such as the solvent and modifications to the host cavity. pnas.org For example, functional groups at the rim of a host cavity can affect the rates of guest reorientation within the cavity and the equilibrium between different guest orientations. pnas.orgpnas.org
The thermodynamic and kinetic profiles of this compound host-guest interactions can be adjusted by modifying either the host or the guest molecule. pnas.orgnih.gov Altering the cavity of a host by introducing functional groups can change the thermodynamic binding profile and influence the orientation of monosubstituted this compound guests within the cavity. pnas.orgpnas.orgnih.gov Similarly, the nature of the solvent plays a crucial role; for instance, solvents that compete with guest binding can lead to smaller association constants, while stronger binding is observed in solvents like DMSO. pnas.org
| Host Molecule | Guest Molecule (this compound Derivative) | Typical Association Constant (Ka) | Driving Force | Ref. |
| β-Cyclodextrin | This compound derivatives | 10³ – 10⁵ M⁻¹ | Hydrophobic effect | nih.govmdpi.compensoft.net |
| Cucurbit pnas.orguril (CB pnas.org) | This compound and other guests | Varies | Enthalpy and Entropy | nih.gov |
| Molecular Basket | Adamantoid guest | Varies | Varies | pnas.orgpnas.orgnih.gov |
Advanced Supramolecular Recognition Processes Involving this compound
This compound's unique structural features and favorable host-guest interactions have led to its involvement in advanced supramolecular recognition processes beyond simple 1:1 inclusion complexes. These processes often leverage the strong and specific binding of this compound to certain hosts, particularly cyclodextrins and cucurbit[n]urils, to create more complex and functional supramolecular architectures and systems. nih.govmdpi.comnih.gov
One area where this compound plays a key role is in the construction of self-assembled supramolecular systems for applications like drug delivery and surface recognition. mdpi.compensoft.net this compound can be incorporated into amphiphilic molecules, which then self-assemble into structures such as vesicles or nanoparticles through host-guest interactions with macrocycles like cyclodextrins. mdpi.compensoft.netnih.gov For example, amphiphilic β-cyclodextrin vesicles decorated with carbohydrate ligands have been prepared through host-guest interactions with this compound molecules, enabling studies of recognition with specific lectins. mdpi.com this compound derivatives can also be anchored into lipid bilayers of liposomes, providing a platform for studying cellular recognition and targeted drug delivery by attaching different ligands to the this compound moiety on the liposome (B1194612) surface. mdpi.compensoft.net
This compound-based host-guest interactions are also employed in the development of responsive supramolecular systems. The dynamic nature of these non-covalent interactions allows for the creation of systems whose assembly or disassembly can be controlled by external stimuli such as pH, temperature, or the presence of competitive guests. thno.orgchinesechemsoc.org For instance, macrogels cross-linked by host-guest interactions between β-cyclodextrin and this compound-functionalized polymers can be disrupted by the introduction of a competitive guest with higher affinity for β-cyclodextrin, such as ATP. chinesechemsoc.org This allows for temporal control over the supramolecular assembly. chinesechemsoc.org
Furthermore, this compound is utilized in the design of supramolecular systems for bioimaging and sensing. nih.govpensoft.net The strong and specific binding interaction can be exploited to create probes that selectively recognize and bind to target molecules or structures. The incorporation of this compound into complex supramolecular architectures, such as dendrimers or polymers, through host-guest interactions can also enhance the properties of these materials for various applications. mdpi.comnih.govthno.org For example, forming macromolecular adducts through interactions between β-cyclodextrin and adamantyl groups has been shown to enhance the relaxivity of Gd³⁺ complexes, which is relevant for supramolecular imaging. nih.govthno.org
The ability of this compound to engage in strong and specific host-guest interactions makes it a valuable building block for constructing sophisticated supramolecular systems with tailored recognition capabilities and responsive properties. nih.govmdpi.comnih.gov These advanced recognition processes are crucial for developing new materials and technologies in fields ranging from medicine to sensing. nih.govmdpi.comnih.gov
| Supramolecular System Type | This compound Role | Host Molecule(s) Involved | Example Application/Process | Ref. |
| Self-assembled vesicles/nanoparticles | Incorporated into amphiphiles, acts as guest anchor | Cyclodextrins, potentially others | Drug delivery, surface recognition, studies with lectins | mdpi.compensoft.netnih.gov |
| Liposome-based recognition systems | Anchored in lipid bilayer, ligand attachment point | N/A (part of liposome structure) | Cellular recognition, targeted drug delivery | mdpi.compensoft.net |
| Responsive supramolecular gels/polymers | Functionalized onto polymer, acts as guest | Cyclodextrins | Stimuli-responsive assembly/disassembly, temporal control | thno.orgchinesechemsoc.org |
| Supramolecular systems for bioimaging/sensing | Incorporated into probes/complexes, acts as guest | Cyclodextrins, others | Enhanced relaxivity of imaging agents, selective recognition | nih.govpensoft.netnih.govthno.org |
Adamantane in Advanced Materials Science
Microporous Organic Polymers (MOPs) Incorporating Adamantane
Microporous Organic Polymers (MOPs) are a class of promising materials for applications such as gas capture and storage, gas separation, and adsorption of organic vapors. magtech.com.cn this compound-based MOPs (MOP-Ad) have garnered attention due to their advantageous properties, including high synthetic yield, structural stability, and tunable pore size distribution. magtech.com.cn
Synthetic Methodologies and Structural Characterization of this compound-Based MOPs
This compound derivatives, especially multi-substituted ones, serve as molecular "knots" in the synthesis of MOPs, connecting with "linkage" molecules to form rigid, porous networks. magtech.com.cn Various synthetic methodologies have been employed, including Suzuki coupling polymerization and Sonogashira-Hagihara coupling. mdpi.comrsc.orgrsc.org
For instance, MOP-Ad materials have been synthesized via Suzuki coupling polymerization using 1,3,5,7-tetrakis(4-bromophenyl)this compound (B3069138) as a tetrahedral "knot" and phenylboronic acid-type "rods". rsc.orgrsc.org These polymers possess a crosslinked network primarily composed of C-C bonds, contributing to their chemical and hydrothermal stability. rsc.org Structural characterization techniques such as solid-state ¹³C CP/MAS NMR and FTIR spectroscopy are used to confirm the chemical structures and the formation of linkages. rsc.orgacs.org
Another approach involves the Sonogashira-Hagihara coupling of six/eight-arm bromophenyl this compound-based "knots" with alkyne-type "rod" monomers, yielding micro- and ultra-microporous frameworks with good chemical and thermal stability. mdpi.comnih.govresearchgate.net These frameworks have shown high thermal stability, remaining stable up to 350 °C before decomposition, with only a 30% mass loss observed even at 800 °C. mdpi.comresearchgate.net
Design and Engineering of Pore Structures in this compound MOPs for Selective Adsorption and Separation
The geometry of the building blocks, such as this compound and its derivatives, significantly influences the pore size and surface area of MOPs. mdpi.com MOPs constructed from tetrahedral units like this compound have demonstrated high specific surface areas. mdpi.com The rational design of the molecular skeleton in this compound-based MOPs allows for structural optimization to achieve high adsorption capacity and selectivity for various gases and vapors. rsc.orgacs.org
For example, tetraphenylthis compound-based microporous polyimides have been synthesized, exhibiting significant uptake capacities for CO₂, benzene (B151609), and cyclohexane, demonstrating potential for gas storage and recovery of organic pollutants. magtech.com.cn Microporous polybenzimidazoles based on tetraphenylthis compound have also been prepared, showing large BET surface areas and narrow pore size distributions, with good adsorption abilities for CO₂, H₂, benzene, and cyclohexane. acs.org
Studies on MOP-Ad networks synthesized via Suzuki coupling have shown varying CO₂/CH₄ adsorption selectivities depending on the length of the "rod" linkers used. rsc.org While some exhibit higher gas uptakes due to larger surface areas and microporous volumes, others demonstrate higher selectivities, attributed to narrow pore size distributions. rsc.org this compound-based frameworks have also shown efficient adsorption of toxic organic vapors like n-hexane and benzene, comparable to or exceeding that of other porous polymers. mdpi.comresearchgate.net
Data Table: Adsorption Properties of Selected this compound-Based MOPs
| Material Type | This compound Building Block | Synthesis Method | BET Surface Area (m²/g) | Pore Size (nm) | CO₂ Uptake (wt%) (Temp/Pressure) | CH₄ Uptake (wt%) (Temp/Pressure) | Benzene Uptake (wt% or mg/g) (Temp/Pressure) | CO₂/CH₄ Selectivity | References |
| Microporous Polyimide | Tetraphenylthis compound | Not specified | Not specified | Not specified | 14.6 (273 K/1 bar) | Not specified | 99.2 (298 K/0.9 bar) | Not specified | magtech.com.cn |
| MOP-Ad-1 | 1,3,5,7-tetrakis(4-bromophenyl)this compound | Suzuki Coupling | Not specified | Not specified | 10.3 (273.1 K/1.13 bar) | 2.4 (273.1 K/1.13 bar) | Not specified | 3.8 | rsc.orgrsc.org |
| MOP-Ad-3 | 1,3,5,7-tetrakis(4-bromophenyl)this compound | Suzuki Coupling | Not specified | Not specified | Not specified | Not specified | Not specified | 5.9 | rsc.org |
| HBPBA-D | Six/eight-arm bromophenyl this compound derivative | Sonogashira-Hagihara | 395-488 | 0.9-1.1 | 8.9-9.0 (273 K/1 bar) | 1.43-1.63 (273 K/1 bar) | 144-272 mg/g (298 K/0.8 bar) | Not specified | mdpi.comnih.govresearchgate.net |
| Tetraphenylthis compound-based Polybenzimidazole | 1,3,5,7-tetrakis(4-formyphenyl)this compound | Condensation Polymerization | Up to 1023 | ~0.6 | 17.3 (273 K/1 bar) | 1.6 (77 K/1 bar) | 98.0 (298 K/0.95 P/P₀) | Not specified | acs.org |
Metal-Organic Frameworks (MOFs) with this compound Linkers
Metal-Organic Frameworks (MOFs) are porous crystalline materials formed by linking metal ions or clusters with organic linkers. orientjchem.orgwiley-vch.de this compound and its derivatives are valuable building blocks in MOF chemistry due to their rigidity, tetrahedral structure, and ability to introduce hydrophobicity. researchgate.net They offer access to unique node geometries and a variety of ligand configurations. researchgate.netresearchgate.net
Reticular Synthesis Strategies for this compound-Bridged MOFs
Reticular synthesis, the process of linking molecular building blocks by strong bonds to create extended structures, is a key strategy in MOF construction. wiley-vch.deberkeley.edu this compound derivatives with multiple functional groups, such as carboxylates or cyanophenyl groups, serve as polytopic organic linkers that connect metal centers to form 3D networks. researchgate.netgoogle.com
1,3,5,7-Adamantanetetracarboxylic acid (H₄ATC) is a widely used tetrahedral linker in MOF synthesis, leading to highly ordered three-dimensional architectures with high symmetry and large surface areas. researchgate.netresearchgate.netlookchem.com For instance, MOF-11, with the formula Cu₂(ATC)·6H₂O, is synthesized via the hydrothermal reaction of copper nitrate (B79036) and H₄ATC. researchgate.net Other this compound derivatives, such as 1,3,5,7-tetrakis(4-cyanophenyl)this compound and 1,3,5-tris(4-carboxyphenyl)this compound, have also been employed in the construction of MOFs with various metal ions like silver(I) and cadmium(II). researchgate.net The choice of metal ion and reaction conditions influences the resulting MOF structure and topology. google.comotago.ac.nz
Tailoring Non-Interpenetrated MOF Topologies Utilizing this compound
Interpenetration, where multiple identical networks are woven through each other, can reduce the accessible pore volume in MOFs. otago.ac.nz this compound's rigid, bulky structure can be strategically utilized to design and synthesize robust, non-interpenetrated MOFs with well-defined pores. otago.ac.nz By accessing non-default topologies, researchers aim to create frameworks that are more resilient to interpenetration. otago.ac.nz
The rigid this compound core is used to design ligands intended for constructing non-interpenetrated MOFs. otago.ac.nz For example, the combination of a rigid tetrahedral ligand like tetrakis(4-cyanophenyl)this compound with metal ions such as Ag(I) can result in MOFs with Lonsdaleite (lon) and diamondoid (dia) topologies. otago.ac.nz While some lon networks were found to be interpenetrated, the strategy focuses on leveraging the this compound core to influence the resulting network structure and minimize interpenetration. otago.ac.nz
Another approach involves using rigid tetrahedral carboxylate ligands derived from this compound, such as tetrakis(4-carboxyphenyl)this compound, with metal ions like copper(II) to form stable, non-interpenetrated MOFs with predicted topologies like PtS. researchgate.net The use of this compound-based ligands can contribute to the formation of robust networks with good thermal stability. researchgate.net
This compound-MOF Hybrid and Composite Materials
This compound-based MOFs can be incorporated into hybrid and composite materials to combine the properties of the MOF with those of other components, potentially leading to enhanced or new functionalities. While the search results did not provide explicit details on "this compound-MOF Hybrid and Composite Materials" as a distinct category, MOFs in general are explored for composite formation. uni-giessen.deacs.orgresearchgate.nethgxx.org
Research on MOF composites often involves combining MOFs with polymers or other materials to create functional composites. acs.orgresearchgate.net For instance, composites of polyaniline and Zr-based MOFs have been synthesized, where the MOF structure influences the morphology of the composite. acs.org this compound-like cluster materials are also being investigated theoretically, suggesting potential for hybrid structures. uni-giessen.de The incorporation of MOFs into biocompatible polymer patches for applications like cutaneous administration of molecules is an area of research for MOF-based composites. researchgate.net While specific examples of this compound-MOF hybrid or composite materials with detailed research findings were not prominently found, the general principles of MOF composite formation and the use of this compound in porous materials suggest this as a potential area of development.
This compound-Derived Polymeric Materials
The inclusion of this compound units into polymer structures can significantly influence their thermal, mechanical, and dielectric properties. This has led to the development of high-performance polymers and stimuli-responsive systems.
Synthesis of High-Performance Polymers Containing this compound Units
This compound's rigid structure contributes to enhanced thermal stability and mechanical strength in polymers. Various synthetic strategies have been employed to incorporate this compound into polymer backbones or side chains. For instance, this compound-containing methacrylate (B99206) polymers, synthesized via free radical copolymerization of 1-adamantyl methacrylate (ADMA) and methyl methacrylate (MMA), have shown improved thermal and mechanical properties compared to poly(methyl methacrylate) (PMMA). researchgate.net This enhancement is attributed to the bulky, rigid nature of the this compound structure, which restricts polymer chain movement. researchgate.net
Studies have also explored the synthesis of arylenedioxy-organosilanylene polymers with this compound units in the backbone through Rh-catalyzed dehydrocoupling reactions. znaturforsch.com These polymers demonstrated high heat resistance, with a 10% weight loss temperature (Td10) reaching up to 547 °C in nitrogen for a polymer derived from 1,3-bis(4-hydroxyphenyl)this compound (B1225811) and phenylsilane. znaturforsch.com The presence of Si-H groups and siloxane cross-linking units were found to be important for improving heat resistance. znaturforsch.com
Furthermore, this compound units have been used as linkers in the synthesis of low dielectric polymers for high-frequency applications. rsc.org Monomers containing this compound and benzocyclobutene (BCB) groups have been synthesized and thermally treated to form polymers with high thermostability and low dielectric constants. rsc.org The incorporation of both this compound and fluorinated groups resulted in polymers with excellent comprehensive properties, including a low dielectric constant (Dk) of 2.58 and a low dielectric loss (Df) of 1.94 × 10⁻³ at 10 GHz, and a glass transition temperature (Tg) over 380 °C. rsc.org
Fully saturated, aliphatic hydrocarbon polymers containing this compound groups in the backbone have also been synthesized, exhibiting excellent thermal stabilities significantly higher than structurally similar polyolefins. acs.org The crystallinity of these polymers can be influenced by the length of the alkyl chains connecting the this compound units. acs.org
Here is a summary of some research findings on this compound-containing polymers:
| Polymer Type | This compound Incorporation | Key Properties Enhanced | Reference |
| Methacrylate Polymers (P(ADMA-co-MMA)) | Side chain | Thermal stability, Mechanical properties, Optical properties | researchgate.net |
| Arylenedioxy-organosilanylene Polymers | Backbone | Heat resistance | znaturforsch.com |
| Low Dielectric Polymers (this compound-BCB based) | Linker | Thermostability, Low dielectric constant/loss | rsc.org |
| Fully Aliphatic Hydrocarbon Polymers | Backbone | Thermal stability, Crystallinity | acs.org |
| Microporous Organic Polymers (MOPs) | Molecular "knot" | Thermal stability, Surface area, Gas adsorption | magtech.com.cn |
The incorporation of this compound into microporous organic polymers (MOPs) as a molecular "knot" has led to materials with high thermal stability, high specific surface area, and tunable pore size distribution, showing potential for gas capture and storage. magtech.com.cn
Development of Stimuli-Responsive Polymeric Systems with this compound Cores
Stimuli-responsive polymers, also known as smart polymers, are designed to undergo changes in their properties in response to external stimuli such as pH, temperature, light, or redox conditions. jchemrev.com this compound's rigid structure and ability to participate in host-guest interactions make it a valuable component in the design of such systems.
This compound-cored amphiphilic block copolymers have been developed as platforms for drug delivery, exhibiting pH-responsive behavior. nih.gov These polymers can self-assemble into micelles that encapsulate drugs and release them in response to changes in pH, such as those found in the tumor microenvironment. nih.govnih.gov For example, star-shaped polymers with an this compound core and pH-responsive blocks showed good drug loading capacity and controlled release profiles dependent on pH. nih.gov
The strong host-guest complexation between this compound and cyclodextrins has been utilized to create supramolecular self-assembled nanoparticles for targeted drug delivery. rsc.org Polyacrylates functionalized with this compound and β-cyclodextrin can self-assemble through these interactions, forming nanoparticles capable of encapsulating and delivering therapeutic agents. rsc.org
Nanomaterials and Nanotechnology Applications Incorporating this compound
This compound and its derivatives are increasingly being explored for applications in nanotechnology due to their unique structural and electronic properties at the nanoscale. researchgate.netpensoft.netresearchgate.net
Design and Fabrication of this compound-Based Molecular Electronic Devices and Nanostructures
Diamondoids, including this compound, possess unique characteristics such as low dielectric constants, negative electron affinity, and large steric bulk, making them suitable for advanced functional materials in nanocomposite science. researchgate.net Surface modification of diamondoids can yield functional derivatives with broadened applications. researchgate.net
This compound-based structures are being investigated for their potential in molecular electronics and the fabrication of nanostructured devices. researchgate.netresearchgate.netmdpi.com The electronic and optical properties of this compound can be tuned through substitution and functionalization, opening possibilities for applications in optoelectronic devices (e.g., UV-visible detection, light-emitting diodes, photodetectors) and molecular electronics (e.g., charge transport materials, electronic switches). mdpi.com The fabrication of diamondoid-based nanostructured devices, such as electron emitters and catalyst sensors, has been reviewed. researchgate.net
The rigid Td symmetry of the this compound structure provides a well-defined three-dimensional building block for creating controlled systems at the nanometer scale. researchgate.net Studies using computational methods have investigated the effects of boron substitution on the electronic and optical properties of this compound, revealing a transition from electron-donating to electron-accepting behavior and tunable optical absorption. researchgate.netmdpi.com
Role of this compound in Self-Assembled Nanomaterials
Self-assembly is a process where molecules or molecular aggregates spontaneously organize into ordered structures driven by non-covalent interactions. jetir.org this compound's rigid structure and its ability to engage in specific interactions, particularly host-guest chemistry with cyclodextrins, make it a valuable component in the design of self-assembled nanomaterials. rsc.orgsci-hub.se
This compound can act as a building block for constructing designed nanostructures and hydrogen-bonded networks. researchgate.net Its lipophilicity and strong interaction with host molecules like cyclodextrins enable its incorporation into self-aggregating supramolecular systems, such as liposomes and cyclodextrin (B1172386) complexes. pensoft.netpensoft.net This concept has been applied in the development of drug delivery systems, where this compound can serve as an "anchor" in lipid bilayers of liposomes for targeted delivery. pensoft.netpensoft.net
The self-assembly behavior of functionalized diamondoids, including this compound derivatives, is influenced by the nature of the functional groups attached. arxiv.org Molecular dynamics simulations have shown that substituent size, polarity, and hydrogen-bonding capabilities can tune the compactness and thermal stability of self-assembled aggregates. arxiv.org this compound-based tripodal thioether ligands have been synthesized for the fabrication of redox-active self-assembled monolayers (SAMs) on gold surfaces, demonstrating the role of this compound in creating well-ordered molecular assemblies. acs.org
The use of this compound and its homologs in nanotechnology is considered promising, with the cage-like structure allowing for the incorporation of molecules within self-assembled matrices. pensoft.net
Adamantane in Medicinal Chemistry: Scaffold Design and Mechanistic Understanding
Principles of Adamantane as a Rigid Scaffold in Molecular Design
The this compound core serves as a rigid building block in molecular design, offering a well-defined spatial arrangement for attached functional groups. acs.orgacs.org This rigidity is a key feature that distinguishes it from more flexible cyclic or acyclic systems. The tetrahedral symmetry of this compound allows for the presentation of substituents in specific orientations, which is crucial for optimizing interactions with biological macromolecules. acs.orgacs.org
Control of Conformational Orientation and Stereochemical Influence
The inherent rigidity of the this compound scaffold significantly restricts the conformational freedom of molecules in which it is incorporated. This control over conformational orientation can be exploited in drug design to pre-organize ligands into a conformation favorable for binding to their target receptors or enzymes. acs.orgrsc.org By reducing the entropic penalty associated with binding, the rigid this compound core can contribute to increased binding affinity and selectivity. The defined stereochemistry of substituted adamantanes further allows for precise control over the three-dimensional presentation of functional groups, influencing stereoselective interactions with chiral biological environments. acs.org
Modulation of Lipophilicity and Biopharmaceutical Properties via this compound Moiety
Table 1: Influence of this compound Moiety on Lipophilicity (Illustrative Example based on general principles from sources)
| Moiety | LogP (Calculated/Illustrative) | Effect on Lipophilicity |
| -H | - | Baseline |
| -CH3 | - | Moderate Increase |
| -Adamantyl | Higher | Significant Increase |
Note: Specific LogP values are highly dependent on the entire molecular structure. This table illustrates the general trend based on the lipophilic nature of the this compound group as described in the sources. researchgate.netpensoft.netmdpi.commdpi.com
Molecular-Level Interactions of this compound Derivatives with Biological Receptors and Enzymes
This compound derivatives interact with a variety of biological targets at the molecular level, often driven by a combination of hydrophobic interactions, van der Waals forces, and in some cases, electrostatic interactions involving polar substituents on the this compound core. publish.csiro.auresearchgate.net The specific mode of interaction is dictated by the shape and chemical properties of the this compound derivative and the architecture of the binding site on the biological macromolecule.
Mechanistic Studies of Ion Channel Modulation by this compound Compounds
This compound derivatives are well-known modulators of ion channels, particularly viral ion channels and certain receptors in the central nervous system. researchgate.netmdpi.comeurekaselect.com Mechanistic studies have provided valuable insights into how these rigid, lipophilic molecules interact with the specific environments within ion channels to exert their effects.
This compound Interactions with the Influenza A M2 Ion Channel
Amantadine (B194251) and rimantadine (B1662185), two well-known this compound derivatives, target the M2 proton channel of the influenza A virus. pnas.orgacs.orgfrontiersin.orgpnas.org The M2 channel is a homotetrameric protein that forms a proton-selective pore essential for viral replication. acs.orgfrontiersin.orgnih.gov this compound drugs primarily exert their antiviral effect by blocking this channel, preventing the acidification of the viral interior necessary for uncoating. acs.orgnih.gov
Structural and functional studies have investigated the binding site of this compound drugs within the M2 channel. While early studies proposed different binding locations, including a lipid-facing site and a pore-lining site, more recent research, including solid-state NMR and X-ray crystallography, supports the presence of a high-affinity binding site located within the channel pore, specifically in the N-terminal lumen surrounded by residues like Val27, Ala30, Ser31, and Gly34. pnas.orgfrontiersin.orgnih.govnih.govnih.gov The this compound cage fits snugly into this hydrophobic pocket, physically occluding the channel and disrupting the proton conduction pathway. acs.orgnih.gov A lower-affinity binding site on the C-terminal protein surface has also been observed at higher drug concentrations. pnas.orgnih.gov The interaction involves hydrophobic contacts with pore-lining residues. acs.org Resistance to amantadine and rimantadine often arises from mutations in these pore-lining residues, such as S31N or V27A, which can alter the shape or properties of the binding site, reducing drug affinity. pnas.orgacs.orgacs.orgpnas.org
Table 2: Key Residues Involved in this compound Binding to Influenza A M2 Channel
| Residue | Location in Channel | Role in Binding/Resistance |
| Val27 | Pore-lining | Involved in hydrophobic interactions, mutations confer resistance. pnas.orgacs.org |
| Ala30 | Pore-lining | In proximity to bound drug. pnas.org |
| Ser31 | Pore-lining | Central to the high-affinity binding site, mutations are a primary cause of resistance. pnas.orgacs.orgfrontiersin.orgnih.gov |
| Gly34 | Pore-lining | In proximity to bound drug. pnas.orgfrontiersin.org |
| Asp44 | Lipid-facing/C-terminal surface | Involved in a lower-affinity binding site, mutation may affect drug sensitivity. pnas.orgnih.govpnas.org |
Structural and Functional Insights into NMDA Receptor Antagonism by this compound Derivatives
This compound derivatives, notably memantine (B1676192), are also known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel in the central nervous system. publish.csiro.aunih.gov Memantine is used in the treatment of Alzheimer's disease. researchgate.netnih.gov
Mechanistic studies indicate that memantine acts as a moderate-affinity, uncompetitive antagonist, meaning it binds to a site within the NMDA receptor ion channel pore, but only when the channel is open or activated. This voltage-dependent block is thought to be crucial for its therapeutic profile, allowing for normal physiological activity of the receptor while blocking excessive, excitotoxic activation. Memantine is believed to bind within the channel pore, potentially interacting with residues in the transmembrane domains of the receptor subunits. Its binding site is distinct from the glutamate (B1630785) and glycine (B1666218) binding sites. The this compound core's lipophilicity and shape are likely important for its ability to access and bind within the channel pore.
Exploration of Other Receptor Binding Mechanisms
Beyond well-established interactions, this compound derivatives are being explored for their ability to modulate other receptor systems. While the exact mechanisms can vary depending on the specific derivative and target receptor, the rigid, bulky nature of the this compound cage often plays a crucial role in these interactions. For instance, the lipophilicity conferred by the this compound core can facilitate passage through cell membranes, enabling access to intracellular receptors or binding sites within transmembrane proteins. The defined three-dimensional structure can also allow for precise fitting into receptor binding pockets, leading to high affinity and specificity.
Enzyme Inhibition Mechanisms by this compound-Based Molecules
One notable example is the use of this compound derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Vildagliptin (B1682220) and saxagliptin, both containing an this compound moiety, function as DPP-4 inhibitors, increasing incretin (B1656795) hormone levels and subsequently enhancing insulin (B600854) secretion wikipedia.orgwikipedia.orgmims.comontosight.ai. The this compound group in these molecules contributes to their binding affinity and selectivity for the DPP-4 enzyme. wikipedia.orgwikipedia.orgmims.comontosight.ai
Another area where this compound derivatives have shown enzyme inhibition is in the context of viral targets. Amantadine and rimantadine, for example, are known to inhibit the influenza A M2 protein, a proton channel essential for viral replication. Their mechanism involves blocking this ion channel, thereby disrupting the viral life cycle. nih.govnih.govmims.com The this compound cage is integral to their ability to occlude the channel pore. nih.govresearchgate.net
Interactive Table 1: this compound-Based Enzyme Inhibitors
| Compound | Target Enzyme | Mechanism of Inhibition |
| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Inhibits enzyme activity, increasing incretin levels. |
| Saxagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Inhibits enzyme activity, increasing incretin levels. ontosight.ai |
| Amantadine | Influenza A M2 Protein | Blocks proton channel activity. nih.gov |
| Rimantadine | Influenza A M2 Protein | Blocks proton channel activity. nih.gov |
Understanding this compound-Protein Binding Interactions
The interaction between this compound-containing molecules and proteins is a key aspect of their biological activity. These interactions are often driven by a combination of hydrophobic effects and specific non-covalent bonds. The rigid, nonpolar surface of the this compound cage can engage in favorable hydrophobic interactions with complementary hydrophobic patches on the protein surface or within binding pockets.
Furthermore, functional groups attached to the this compound scaffold can participate in hydrogen bonding, ionic interactions, or cation-π interactions with amino acid residues in the protein. For instance, in the case of amantadine and rimantadine binding to the influenza A M2 protein, the protonated amino group can form cation-π interactions with aromatic amino acids lining the channel pore, such as His17, Phe20, and Trp21. nih.gov These interactions, along with hydrophobic contacts with the this compound core, contribute to the high affinity binding of these drugs to the M2 channel. nih.govresearchgate.netnih.gov
Studies utilizing techniques like NMR spectroscopy and molecular docking have provided detailed insights into these binding events, revealing the specific residues involved and the orientation of the this compound core within the protein binding site. nih.govnih.gov Research has also indicated the potential for this compound derivatives to interact with the lipid bilayer of cell membranes, which can influence their presentation and interaction with membrane proteins. pensoft.netmdpi.com
Rational Design and Structure-Activity Relationship (SAR) Investigations of this compound Scaffolds
The this compound scaffold serves as a versatile building block in rational drug design. By systematically modifying the substituents and their positions on the this compound cage, researchers can fine-tune the molecule's physicochemical properties, such as lipophilicity, polarity, and steric bulk, to optimize interactions with a specific biological target.
Structure-Activity Relationship (SAR) studies involving this compound derivatives aim to understand how changes in chemical structure correlate with changes in biological activity. These studies are crucial for identifying key structural features responsible for potent binding, enzyme inhibition, or receptor modulation. For example, SAR studies on this compound-based antiviral compounds targeting influenza have explored the impact of different substituents on the amino group and variations in the this compound core on their inhibitory activity against the M2 protein. Similarly, SAR investigations of this compound-containing DPP-4 inhibitors have focused on modifying the groups attached to the this compound moiety to enhance potency, selectivity, and pharmacokinetic properties.
The rigidity of the this compound core reduces conformational flexibility, which can be advantageous in drug design as it limits the number of possible binding poses and can lead to more predictable interactions with the target. This fixed conformation allows for a more rational approach to designing molecules that precisely fit into a binding site.
Mechanistic Investigations of this compound's Influence on Biological Processes at the Molecular Level
Understanding how this compound derivatives influence biological processes requires detailed mechanistic investigations at the molecular level. These studies often involve a combination of biochemical assays, biophysical techniques, and computational methods.
For instance, mechanistic studies on the antiviral activity of amantadine and rimantadine have focused on their interaction with the influenza A M2 proton channel. These studies have elucidated how the binding of these molecules within the channel pore disrupts proton translocation, which is essential for the uncoating of the virus within the host cell. mims.comnih.govmims.com Research has explored the role of specific amino acid residues in the M2 channel in mediating drug binding and resistance. researchgate.net
In the case of DPP-4 inhibitors like vildagliptin and saxagliptin, mechanistic studies have detailed how these molecules bind to the active site of the enzyme, preventing the hydrolysis of incretin hormones. ontosight.ai These investigations often involve kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and structural studies, such as X-ray crystallography, to visualize the binding pose of the inhibitor within the enzyme's active site.
Furthermore, the application of this compound in drug delivery systems highlights its influence on biological processes at a different level. This compound's ability to form stable host-guest complexes with cyclodextrins has been exploited for developing targeted drug delivery systems. pensoft.netmdpi.com Mechanistic studies in this area focus on the interactions between the this compound-modified drug or carrier and biological membranes or specific receptors, aiming to understand how these interactions facilitate cellular uptake and intracellular drug release. pensoft.netmdpi.com
Interactive Table 2: Examples of this compound Derivatives in Medicinal Chemistry
| Compound | Therapeutic Area | Key Mechanism |
| Amantadine | Antiviral, Parkinson's nih.gov | M2 proton channel blocker nih.gov |
| Memantine | Alzheimer's Disease wikipedia.org | NMDA receptor antagonist jpalliativecare.com |
| Rimantadine | Antiviral nih.gov | M2 proton channel blocker nih.gov |
| Adapalene | Dermatology wikipedia.org | Retinoid receptor modulation mims.com |
| Vildagliptin | Type 2 Diabetes wikipedia.org | DPP-4 inhibition wikipedia.org |
| Saxagliptin | Type 2 Diabetes wikipedia.org | DPP-4 inhibition wikipedia.org |
| Rivastigmine | Alzheimer's Disease wikipedia.org | Cholinesterase inhibition nih.gov |
| Donepezil | Alzheimer's Disease wikidata.org | Acetylcholinesterase inhibition wikidata.orgmims.comnih.gov |
Advanced Characterization Techniques in Adamantane Research
X-ray Diffraction Methodologies for Adamantane Systems
X-ray diffraction (XRD) is a fundamental technique for probing the crystalline structure of this compound and its derivatives. It provides crucial information about unit cell parameters, space groups, atomic positions, and intermolecular interactions. Both single-crystal and powder XRD methodologies are employed, offering complementary insights into the solid-state behavior of these compounds.
Single-Crystal X-ray Diffraction Analysis for Molecular and Crystal Structures of this compound Derivatives
Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional molecular and crystal structures of this compound derivatives. This technique allows for the visualization of molecular conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. Studies on this compound-linked hydrazine-1-carbothioamide derivatives, for instance, have utilized single-crystal XRD to reveal conformational differences influenced by substituents, such as folded versus extended conformations. mdpi.com Single-crystal XRD has also been used to study the structure of 1-adamantane-methanol, determining its orthorhombic phase at 275 K. core.ac.uk The crystal structure of 3-hydroxythis compound-1-acetic acid, an this compound derivative, was determined by X-ray diffraction, revealing a structure stabilized by intermolecular O—H⋯O hydrogen bonds forming a chain. iucr.org Single-crystal X-ray diffraction analysis has also been applied to novel adamantyl-based ester derivatives to study their structural conformation, occupancy, and crystal packing. nih.gov The crystal structure of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione, another this compound derivative, was determined by single-crystal X-ray diffraction, illustrating steric effects of the adamantanyl group. ucr.ac.cr The crystal structure of 5-chloromethyl-4-oxahomoadamantan-5-ol, a homothis compound (B8616219) derivative, was also determined by X-ray diffraction. rsc.org Single-crystal X-ray diffraction has been used to study the structure of 2,6-diazithis compound, a compound with two diazirine functionalities, showing the perpendicular alignment of the diazirine rings. acs.org
Interactive Table 1: Selected this compound Derivatives and Their Crystal Systems Determined by Single-Crystal XRD
| Compound | Crystal System | Temperature (K) | Space Group | Ref. |
| 2-(this compound-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Triclinic | 160 | Not specified | mdpi.com |
| 2-(this compound-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | Triclinic | 160 | Not specified | mdpi.com |
| 1-adamantane-methanol | Orthorhombic | 275 | Pnnm | core.ac.uk |
| 3-hydroxythis compound-1-acetic acid | Triclinic | 296 | P-1 | iucr.org |
| 1-iodothis compound (B1585816) (Phase A) | Orthorhombic | >230 | Pmn21 | ucl.ac.uk |
| 1-iodothis compound (Phase B) | Monoclinic | Not specified | Not specified | ucl.ac.uk |
| 1-iodothis compound (Phase C) | Monoclinic | Not specified | P21/c | ucl.ac.uk |
| (1-adamantyl)methyl-1-adamantanecarboxylate | Not specified | Not specified | Not specified | researchgate.net |
Powder X-ray Diffraction for Polymorphism and Solid-State Phase Transitions of this compound Compounds
Powder X-ray diffraction (PXRD) is essential for studying the polymorphism and solid-state phase transitions of this compound compounds. By analyzing the diffraction patterns of polycrystalline samples at varying temperatures or pressures, researchers can identify different crystalline phases and the temperatures or pressures at which transitions occur. PXRD has been used to investigate the polymorphism of 1-adamantane-methanol, complementing single-crystal data to determine structures of different phases, including a low-temperature monoclinic phase. core.ac.uk Studies on 2-halothis compound derivatives (X = Cl, Br) have employed PXRD to characterize their polymorphic behavior, revealing transitions between ordered and orientationally disordered (plastic) phases. nih.govacs.org For example, 2-bromothis compound (B1268071) exhibits a low-temperature orthorhombic phase and a high-temperature plastic phase, while 2-chlorothis compound (B1585024) shows a richer polymorphic behavior with triclinic, monoclinic, hexagonal, and cubic phases depending on temperature. nih.govacs.org PXRD, in combination with other techniques like differential scanning calorimetry (DSC) and solid-state NMR, has been crucial in unraveling the complex solid-state phase transition behavior of 1-iodothis compound, identifying multiple low-temperature phases (B, C, and D) that form from the ambient phase (A) upon cooling. ucl.ac.ukresearchgate.netacs.orgcardiff.ac.uk
Interactive Table 2: Solid-State Phase Transitions in Selected this compound Derivatives Studied by PXRD
| Compound | Transition Temperature (K) | Phases Involved | Technique(s) Used | Ref. |
| 1-adamantane-methanol | Not specified | Phase I (Orthorhombic) to Phase II (Monoclinic) | PXRD, Single-crystal XRD, DTA | core.ac.uk |
| 2-bromothis compound | 277.9 ± 1.0 | Orthorhombic to Plastic (Cubic) | PXRD, DSC | nih.govacs.org |
| 2-chlorothis compound | 224.4 ± 1.0 | Triclinic to Monoclinic | PXRD, DSC | nih.govacs.org |
| 2-chlorothis compound | ~241 | Monoclinic to Hexagonal | PXRD, DSC | nih.govacs.org |
| 2-chlorothis compound | 244 ± 1.0 | Hexagonal to Cubic (Plastic) | PXRD, DSC | nih.govacs.org |
| 1-iodothis compound | ~229 (cooling) | Phase A to Phase C | PXRD, Single-crystal XRD, DSC | ucl.ac.ukresearchgate.netacs.org |
| 1-iodothis compound | ~226 (cooling) | Phase A to Phase D | PXRD, Single-crystal XRD, DSC | ucl.ac.ukresearchgate.netacs.org |
| 1-iodothis compound | ~211 (cooling) | Phase A to Phase B | PXRD, Single-crystal XRD, DSC | ucl.ac.ukresearchgate.netacs.org |
| 1-iodothis compound | ~211 (heating) | Phase B to Phase D | PXRD, Single-crystal XRD, DSC | ucl.ac.ukacs.org |
| 1-iodothis compound | ~255 (heating) | Phase D to Phase C | PXRD, Single-crystal XRD, DSC | ucl.ac.ukacs.org |
| 1-iodothis compound | ~284 (heating) | Phase C to Phase A | PXRD, Single-crystal XRD, DSC | ucl.ac.ukacs.org |
Characterization of Crystallographic Disorder in this compound Structures
Crystallographic disorder, particularly orientational disorder, is a common feature in this compound and its derivatives due to their globular shape. X-ray diffraction, especially diffuse scattering analysis, is a key technique for characterizing this disorder. This compound itself crystallizes in a plastic phase above 208.6 K, which is orientationally disordered. iucr.org Early powder diffraction studies suggested an ordered structure, but later single-crystal studies at room temperature (293 K) indicated a face-centred cubic structure with space group Fm3m, consistent with orientational disorder. iucr.org Investigations have explored models of orientational disorder, such as isotropic free rotation or hindered reorientations between specific orientations, with hindered reorientations often providing a better fit to experimental data. iucr.org Diffuse scattering experiments have shown that the high-temperature cubic phase of this compound, when grown by annealing, can be orientationally ordered with space group F43m, and that diffuse scattering is more sensitive to orientational disorder than Bragg scattering. iucr.org Disorder can also involve molecules statistically occupying different sites (positional disorder) or disorder over crystallographic symmetry elements (orientational disorder), as observed in (1-adamantyl)methyl-1-adamantanecarboxylate. researchgate.netirb.hr Analysis of diffuse scattering patterns can reveal positional disorder like stacking disorder of molecular layers. researchgate.netirb.hr In 1-fluorothis compound, the high-temperature phase exhibits orientational disorder with the fluorine atom occupying multiple equilibrium positions. researchgate.netupc.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and environment of this compound compounds in both solution and solid states.
Solution-State NMR for Structural Elucidation and Conformational Analysis
Solution-state NMR, including ¹H and ¹³C NMR, is routinely used for the structural elucidation of this compound derivatives. By analyzing chemical shifts, coupling constants, and signal intensities, researchers can confirm the identity and purity of synthesized compounds and gain insights into their molecular structure and connectivity. nih.gov This technique is particularly useful for determining the substitution pattern on the this compound cage and confirming the formation of desired products. For example, ¹H and ¹³C NMR were used to characterize new adamantyl-based ester derivatives, with characteristic peaks supporting the formation of the ester bond. nih.gov
Solid-State NMR for Crystalline and Amorphous this compound Materials
Solid-state NMR provides valuable information about the structure and dynamics of this compound compounds in the solid state, including crystalline and amorphous forms. It can differentiate between different crystalline phases and provide insights into molecular motion and disorder that may not be apparent from X-ray diffraction alone. High-resolution solid-state ¹³C NMR spectroscopy has been used to study the dynamic nature of 1-iodothis compound molecules in its ambient temperature phase (phase A). ucl.ac.ukacs.orgcardiff.ac.uk Solid-state NMR is a powerful tool for studying phase transitions and the associated changes in molecular dynamics and local environment. researchgate.net
Dynamic NMR for Investigating Molecular Motion and Kinetics in this compound Derivatives
Studies utilizing NMR, including solid-state NMR, have been instrumental in probing the dynamic molecular disorder characteristic of plastic crystalline phases in this compound and its derivatives. These studies have shown that the observed disorder is a combined effect of uniaxial rotations of the molecule and the crystal, alongside molecular diffusion, similar to the parent this compound. acs.org NMR techniques are capable of measuring both the relaxation time associated with molecular rotational freedom and the longer diffusional jump times. acs.org
DNMR has been applied to investigate bond rotations in 1-adamantyl-Csp bonds in this compound derivatives. Exchange rate constants estimated from lineshape fitting of low-temperature ¹³C NMR data have been used to determine the free energy barriers for single bond rotation of the 1-adamantyl group. researchgate.net For instance, a free energy barrier of 8.8 kcal mol⁻¹ was estimated for the single bond rotation of the 1-adamantyl group in one such derivative. researchgate.net
Furthermore, DNMR can be used to study enantiomerization processes in stereolabile this compound derivatives. The freezing of enantiomerization at low temperatures can be observed through the resolution of distinct proton and carbon signals in NMR spectra. researchgate.net Two-dimensional NMR techniques, such as exchange spectroscopy (EXSY), can demonstrate the interconversion between enantiomeric forms. researchgate.net Activation energies for these interconversion processes can be calculated from coalescence points in the DNMR spectra. researchgate.net
NMR relaxation time data for this compound derivatives in solution have also been used to study molecular motion and methyl group rotation barriers. These studies can help identify the principal axis of the rotational diffusion tensor, which often aligns with an axis containing the molecule's center of mass and a heteroatom substituent. cdnsciencepub.com
Complementary Spectroscopic and Microscopic Methods
Beyond NMR, other spectroscopic and microscopic techniques provide complementary information for the comprehensive characterization of this compound and its derivatives.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are vibrational spectroscopic techniques that provide molecular fingerprints of samples, allowing for the identification of functional groups and structural analysis. labmanager.com Both techniques are widely used in the pharmaceutical industry for material identification and formulation analysis. labmanager.com
For this compound, FTIR and Raman spectroscopy have been used to characterize thin films. aip.org The vibrational spectra show characteristic peaks corresponding to C-H stretching and deformation modes, as well as CCC bend and CC stretch modes within the this compound cage. aip.org For example, in the FTIR spectrum of an this compound film, peaks around 1107-1375 cm⁻¹ are attributed to sp² (C-H) groups, while a strong band at 1452 cm⁻¹ corresponds to CH₂ deformation. aip.org Strong bands between 2660 and 2930 cm⁻¹ are assigned to C-H stretching. aip.org Raman spectra of this compound films exhibit multiple peaks in the range of 600–2000 cm⁻¹, attributed to different hydrocarbon modes. aip.org
These techniques are also valuable for studying this compound derivatives. For instance, FTIR spectroscopy has been used to analyze tetranuclear manganese this compound-like complexes, allowing for the identification of Mn-O core modes through isotopic exchange experiments. nih.gov Some of these vibrational bands are sensitive to the oxidation state of the metal atoms. nih.gov Normal-mode analysis can aid in assigning observed bands and extracting information about specific bond types. nih.gov
FTIR and Raman spectroscopy have also been employed to characterize confined this compound molecules within carbon nanotubes, providing insights into their vibrational behavior in a confined environment. diva-portal.org
Mass Spectrometry Techniques for Identification and Purity Assessment
Mass spectrometry (MS) techniques are crucial for the identification and purity assessment of this compound and its derivatives. MS provides information about the molecular weight and fragmentation patterns of compounds, serving as a unique fingerprint for identification. medistri.com
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique widely used to identify and quantify components within a sample, including impurities. medistri.com GC separates complex mixtures based on volatility, and the separated components are then analyzed by MS. medistri.com The mass spectrum of each component displays peaks corresponding to the mass-to-charge ratio (m/z) of its fragments, aiding in identification by comparison with spectral libraries or interpretation of fragmentation patterns. medistri.com
GC/MS has been used for the identification of this compound derivatives, such as 1,3-bis(1,2,4-triazolyl)adamantanes, confirming their structures and purity. mdpi.com GC/MS analysis can reveal the presence and relative amounts of different isomers in a reaction mixture. mdpi.com
Various MS techniques, including GC-MS, GC-triple quadrupole mass spectrometry (GC-MS-MS), and two-dimensional gas chromatography-time-of-flight mass spectrometry (GC × GC-TOFMS), have been applied to the analysis and identification of diamondoids, including this compound derivatives, in complex matrices like crude oil. sysydz.net These techniques offer varying levels of sensitivity and selectivity for the detection and quantification of low-concentration diamondoids. sysydz.net Fragmentation mechanisms and characteristic ions formed during electron ionization of this compound derivatives can be interpreted with the aid of computational tools. sysydz.net
Electron beam bombardment in mass spectrometry of this compound and diamantane yields characteristic (M-H)⁺ peaks, although the exact origin of the lost hydrogen atom can be complex due to potential hydrogen atom rearrangements. cdnsciencepub.com
Surface Plasmon Resonance (SPR) for Binding Affinity Determinations
Surface Plasmon Resonance (SPR) is an optical technique used to detect and quantify molecular interactions in real-time without the need for labels. kactusbio.comyoutube.com It measures changes in the refractive index near a sensor surface as molecules bind, providing information on binding affinity, kinetics, and equilibrium dissociation constants (Kd). kactusbio.comyoutube.com SPR is widely used in drug discovery for screening, characterizing molecular interactions, and optimizing binding affinities. kactusbio.com
SPR has been utilized to study the binding of this compound derivatives, such as amantadine (B194251) and rimantadine (B1662185), to biological targets like the influenza A M2 ion channel. nih.govpnas.orgcapes.gov.br SPR experiments have accurately measured the affinity of these drugs to M2 ion channels embedded in lipid bilayers. nih.govpnas.org These studies have revealed the existence of two different binding sites for this compound drugs on the M2 ion channel, with distinct affinities. nih.govpnas.orgcapes.gov.br A high-affinity binding site corresponds to the ion channel pore, while a lower-affinity site is attributed to the lipid face of the pore. nih.govpnas.orgcapes.gov.br SPR results, particularly when examining drug binding to M2 mutant constructs, can help probe the location and characteristics of these binding sites. nih.govpnas.org
SPR can also be used to measure the affinity of this compound drugs to empty liposomes, providing insights into their membrane partitioning behavior. pnas.org
Advanced Computational Methods for Characterization Data Interpretation
Computational methods play a vital role in complementing experimental characterization techniques, aiding in the interpretation of data and providing deeper insights into the structural and electronic properties, as well as intermolecular interactions, of this compound and its derivatives. acs.orguzh.chuzh.ch
Hirshfeld Surface Analysis and Intermolecular Interaction Mapping
Hirshfeld surface analysis is a computational tool used to partition crystal space into molecular entities and visualize and quantify intermolecular contacts within molecular crystals. iucr.orgakademisains.gov.my Hirshfeld surfaces and their associated two-dimensional fingerprint plots provide a convenient way to summarize the types and proportions of intermolecular interactions present in a crystal structure. uzh.chiucr.orgakademisains.gov.myrsc.org
Hirshfeld surface analysis has been applied to study the intermolecular interactions in crystalline this compound derivatives, such as this compound tetra-carboxylic acid and this compound-linked thioureas and hydrazine-1-carbothioamides. uzh.chuzh.chiucr.orgrsc.orgmdpi.com This analysis helps in understanding the nature and strength of interactions like C-H···O, C-H···N, C-H···S, C-H···π, N-H···S, N-H···O, and H-H bonding that stabilize the crystal packing. uzh.chuzh.chrsc.orgmdpi.com
Fingerprint plots derived from Hirshfeld surfaces can reveal the relative contributions of different intermolecular contacts. uzh.chakademisains.gov.myrsc.org For instance, in this compound-linked thioureas, H···H and N···H contacts have been shown to be significant contributors to the Hirshfeld surface. akademisains.gov.my
Computational methods, such as the CLP-Pixel method and Quantum Theory of Atoms in Molecules (QTAIM) analysis, can be used in conjunction with Hirshfeld surface analysis to identify energetically significant molecular dimers and quantify the strength of intermolecular interactions. uzh.chmdpi.com Energy frameworks, a visualization technique, can further simplify the interpretation of intermolecular interaction energies within the crystal structure, allowing for the examination of cooperative effects. iucr.org
Computational studies, including Density Functional Theory (DFT) calculations, are also used to optimize molecular structures, calculate chemical shifts for NMR analysis, and investigate conformational preferences and energy barriers in this compound derivatives. researchgate.netuzh.chmdpi.comnih.gov These calculations can support the interpretation of experimental NMR data and provide insights into molecular dynamics. researchgate.netnih.gov Furthermore, computational methods can be used to study fragmentation dynamics and electronic relaxation in this compound cations. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, offers a method to partition molecular space into atomic basins based on the topology of the electron density distribution, ρ(r). wikipedia.org Within this framework, chemical bonds are identified by the presence of bond critical points (BCPs), which are points in space where the gradient of the electron density is zero (∇ρ = 0) and the electron density is a minimum along the bond path linking two nuclei but a maximum in the perpendicular plane. wikipedia.orgmuni.cz The properties of the electron density at these BCPs, such as the electron density value itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), provide insights into the nature and strength of the interactions. muni.czresearchgate.net
For covalent interactions, characteristic features at the BCP include a high electron density (ρ(r)) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density in the bonding region (shared-shell interaction). researchgate.net In contrast, closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, are typically associated with lower electron density (ρ(r)) and a positive Laplacian (∇²ρ(r) > 0) at the BCP, signifying electron density depletion in the interatomic region and concentration within the atomic basins. researchgate.net The total energy density, H(r) = V(r) + G(r) (where V(r) is the potential energy density and G(r) is the kinetic energy density), can further characterize the interaction; negative values of H(r) are indicative of covalent character, while positive values suggest closed-shell interactions. muni.czresearchgate.net
QTAIM analysis has been applied to this compound and its derivatives to explore both intramolecular and intermolecular interactions. While the primary focus of QTAIM in the context of this compound is often on the strong covalent C-C and C-H bonds within the cage structure, studies on this compound derivatives highlight the role of QTAIM in characterizing weaker interactions, such as C-H···H-C, C-H···π, and other non-covalent contacts, which are crucial for understanding crystal packing and supramolecular assembly. researchgate.netrsc.orgmdpi.comnih.gov
Research employing QTAIM on this compound-based systems has investigated various types of interactions. For instance, studies on this compound derivatives have utilized QTAIM to quantify the strength and nature of intermolecular contacts, including Csp³–H···H–Csp³ interactions between adjacent this compound moieties in crystal structures. rsc.org These H-H bonding interactions, characterized by bond critical points, have been found to play a role in the stabilization of crystal structures. rsc.org The topological parameters at the BCPs, such as ρ(r) and ∇²ρ(r), are used to assess the nature of these noncovalent interactions based on criteria like those proposed by Koch and Popelier. rsc.org
While QTAIM is a powerful tool, it is important to note that the interpretation of bond paths as definitive indicators of stabilizing interactions has been debated, particularly in the context of strained systems or unusual interactions. gla.ac.uknih.govmdpi.com However, for the standard covalent bonds within the this compound cage, QTAIM provides a robust framework for analyzing the electron density distribution and confirming the nature of these fundamental bonds.
Detailed QTAIM studies on this compound itself would involve analyzing the BCPs associated with the C-C and C-H bonds. Such analyses would yield specific values for electron density, Laplacian, and energy density at these points, providing quantitative data on the covalent nature and relative strengths of these bonds within the rigid this compound structure. Although specific data tables for the C-C and C-H bonds of pristine this compound from QTAIM analysis were not explicitly detailed in the search results, the application of QTAIM to this compound derivatives for analyzing various interactions is well-documented, demonstrating the applicability of the method to the this compound framework. researchgate.netrsc.orgmdpi.comnih.govacs.orguzh.ch
For example, studies on this compound-linked hydrazine-1-carbothioamide derivatives used QTAIM to analyze intermolecular interactions like N-H···S, N-H···O, C-H···S, C-H···O, H-H bonding, and C-H···π interactions, providing topological parameters at the BCPs to quantify their strength and nature. mdpi.comnih.gov These studies illustrate the type of quantitative data (ρ(r), ∇²ρ(r), V(r), G(r), H(r)) that QTAIM provides for characterizing interactions within this compound-containing molecules. mdpi.com
An interactive table presenting hypothetical or representative QTAIM data for the C-C and C-H bonds in this compound, based on typical values for covalent bonds of this type, would include parameters like bond critical point location, electron density (ρ(r)), Laplacian of electron density (∇²ρ(r)), potential energy density (V(r)), kinetic energy density (G(r)), and total energy density (H(r)).
| Bond Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | V(r) (a.u.) | G(r) (a.u.) | H(r) (a.u.) |
| C-C (bridgehead-bridgehead) | [Typical covalent C-C value] | [Typical negative value] | [Typical negative value] | [Typical positive value] | [Typical negative value] |
| C-C (bridgehead-methylene) | [Typical covalent C-C value] | [Typical negative value] | [Typical negative value] | [Typical positive value] | [Typical negative value] |
| C-H (bridgehead) | [Typical covalent C-H value] | [Typical negative value] | [Typical negative value] | [Typical positive value] | [Typical negative value] |
| C-H (methylene) | [Typical covalent C-H value] | [Typical negative value] | [Typical negative value] | [Typical positive value] | [Typical negative value] |
Note: The values in this table are illustrative based on general QTAIM characteristics of covalent bonds and would require specific computational analysis of this compound to obtain precise figures.
Emerging Research Frontiers and Future Directions in Adamantane Chemistry
Integration of Adamantane in Novel Hybrid and Composite Materials
The rigid, non-polar nature of the this compound core makes it an attractive building block for the design of novel hybrid and composite materials with tailored properties. Research is actively exploring its incorporation into various material systems to enhance their structural, thermal, and functional characteristics.
This compound is also being integrated into polymer matrices to develop composites with improved performance. Its use in polymer production is noted, and this compound derivatives are of increasing interest in this area. pensoft.netpensoft.net For instance, this compound-based polymers have been developed for applications such as touch screen coatings, leveraging the unique properties conferred by the this compound structure. pensoft.net The rigid framework of this compound can enhance the thermal stability and mechanical strength of polymers.
The incorporation of this compound into hybrid materials extends to its use as a structural element for the spontaneous formation of molecular crystals. pensoft.net This self-assembly capability can be harnessed to create ordered structures with potential applications in various material science domains.
Advanced Applications in Bioengineering and Diagnostics via this compound Scaffolds
This compound's biocompatibility, non-toxicity, lipophilicity, and rigid structure make it an excellent scaffold for various applications in bioengineering and diagnostics. mdpi.commdpi.com Its ability to enhance the lipophilicity and stability of molecules is particularly valuable in the development of drug delivery systems and in modifying the properties of biologically active compounds. pensoft.netmdpi.commdpi.comresearchgate.net
This compound derivatives are widely used in the design and synthesis of new drug delivery systems. mdpi.comnih.gov They can function as building blocks to which functional groups are covalently attached, or as components of self-aggregating supramolecular systems like liposomes and cyclodextrin (B1172386) complexes. pensoft.netpensoft.netmdpi.com In liposomes, this compound can act as an "anchor" in the lipid bilayer, facilitating targeted drug delivery and surface recognition. pensoft.netpensoft.netmdpi.com The strong host-guest interaction between this compound and cyclodextrins is also leveraged for drug delivery strategies based on supramolecular recognition. pensoft.netpensoft.net this compound-based dendrimers are another class of materials where this compound serves as a structural basis for developing drug delivery systems and molecular carriers. pensoft.netpensoft.netmdpi.com These dendrimers can also function as carriers and scaffolding for the multi-presentation of bioactive peptides. pensoft.net
Beyond drug delivery, this compound scaffolds are being explored in diagnostics. This compound nanoparticles can be used as molecular markers for visualizing and diagnosing pathological conditions. pensoft.net Their small size allows them to cross biological barriers, making them suitable for delivering diagnostic agents. pensoft.net this compound-containing supramolecular systems, such as those involving cucurbit[n]urils, are finding use in bioanalytics, sensing assays, and bioimaging. rsc.org These systems can be applied in chemosensing under physiological conditions and in vivo diagnostics. rsc.org
The rigidity and defined three-dimensional structure of this compound are also advantageous for developing multivalent scaffolds for affinity maturation of small molecules targeting cell surface receptors. nih.govacs.org This approach has been demonstrated in the context of targeting prostate cancer cells, where this compound scaffolds were used to conjugate ligands for prostate-specific membrane antigen (PSMA), enabling sensitive imaging of cancer cells. nih.govacs.org
Development of Sustainable and Economically Viable this compound Synthesis Routes
The increasing interest in this compound and its derivatives across various industries necessitates the development of sustainable and economically viable synthesis routes. Traditional methods often involve harsh conditions, toxic reagents, and can produce significant amounts of byproducts, limiting their industrial scalability and environmental friendliness. researchopenworld.comgoogle.com
Current industrial production of this compound often utilizes the isomerization of tetrahydrodicyclopentadiene (B3024363) catalyzed by Lewis acids like AlCl₃. researchopenworld.com While effective, this method generates substantial black tar and uses highly toxic and acidic substances, posing risks to operators and requiring complex post-reaction treatment. researchopenworld.com This highlights the need for greener alternatives.
Research is focusing on developing synthesis methods that are more environmentally friendly and cost-effective. One promising approach involves the use of zeolite catalysts for the isomerization of tetrahydrodicyclopentadiene. researchopenworld.com Zeolites offer advantages such as mature synthesis technology, low cost, easy regeneration, and low pollution, making them a potential replacement for existing methods for continuous synthesis of this compound. researchopenworld.com However, challenges such as low catalyst activity, poor product yield, and easy coking need to be addressed for widespread adoption. researchopenworld.com
Ionic liquids are also being investigated as catalysts for this compound synthesis, offering mild reaction conditions, good selectivity, and solvent-free processes. researchopenworld.com However, the difficulty and high cost of synthesizing ionic liquids, as well as their weak tolerance to impurities, currently limit their large-scale industrial application. researchopenworld.com
Efforts are also being made to develop more efficient and economical routes to specific this compound derivatives, which serve as key intermediates for various applications. For example, research has focused on synthesizing symmetrical disubstituted bridgehead this compound derivatives from more readily available starting materials like 1-adamantane carboxylic acid. jlu.edu.cnresearchgate.net Novel methods for synthesizing compounds like 1,3-adamantanediol (B44800) with high yields and purity under milder conditions are being explored to facilitate industrial-scale production. acs.org Additionally, green synthesis protocols are being developed for this compound-containing compounds, such as dihydropyrimidine (B8664642) derivatives, often employing multi-component reactions under solvent-free or environmentally benign conditions. rsc.orgresearchgate.net
A simple and economical two-step process for producing amantadine (B194251) hydrochloride from 1-bromothis compound (B121549) using formamide (B127407) has been reported, demonstrating the potential for developing more efficient routes to pharmaceutically relevant this compound derivatives. nih.govresearchgate.net This method avoids the use of oleum (B3057394) and can be carried out in one pot, enhancing its environmental friendliness and suitability for large-scale production. nih.govresearchgate.net
Exploration of this compound's Role in Quantum Computing and Advanced Electronic Materials
The unique structural and electronic properties of this compound and its diamondoid relatives are attracting interest in the fields of quantum computing and advanced electronic materials. While pristine this compound is an insulator due to its large bandgap, functionalization and incorporation into novel structures can tune its electronic and optical properties. mdpi.comresearchgate.net
Research is exploring the potential of substituting carbon or hydrogen atoms in the this compound cage with other elements to modify its electronic and optical characteristics. mdpi.com For instance, tuning the energy levels of this compound through boron substitution suggests potential applications in optoelectronic devices, molecular electronics, and energy applications like solar cells. mdpi.com The controlled substitution can lead to a transition from electron-donating to electron-accepting character and tunable optical absorption. mdpi.com
This compound and other diamondoids are being investigated as components in organic electronics and semiconductor research. pensoft.netmetoree.com this compound-modified photoresist materials have shown improved performance in semiconductor manufacturing. acs.orgmetoree.com The rigid, saturated framework of this compound can also serve as a scaffold for connecting unsaturated linkers and chromophores in optical materials and nanoscale frameworks. rsc.org
Studies on silicon and germanium this compound and diamantane monolayers are revealing their potential as two-dimensional anisotropic direct-gap semiconductors. researchgate.net These materials, unlike their bulk counterparts, can exhibit optically active direct gaps in the visible range, with properties tunable by applied strain. researchgate.net This research aims to bridge the gap between two-dimensional opto-electronics and established silicon-based technologies. researchgate.net
The incorporation of this compound substitutions into organic semiconducting materials, such as diketopyrrolopyrrole (DPP) derivatives, has shown promise in enhancing charge carrier mobilities and improving solubility while maintaining high crystallinity. researchgate.net Adamantyl-adamantyl aggregations can induce pi-pi interactions between conjugated cores, amplifying charge transfer. researchgate.net This approach suggests a path towards high-performing, soluble, and versatile organic semiconducting materials. researchgate.net
Interdisciplinary Research Synergies and Innovation Opportunities Involving this compound Chemistry
The diverse properties and potential applications of this compound are fostering significant interdisciplinary research synergies, driving innovation across various scientific and technological domains. The intersection of chemistry with biology, medicine, materials science, and physics is unlocking new opportunities for utilizing this compound in ways previously unimagined.
Multidisciplinary research involving chemistry, biology, and medicine is advancing fundamental biomaterial knowledge and leading to the development of novel hybrid products with practical biological applications. pensoft.netpensoft.net The use of this compound in nanotechnology, particularly in nanomedicine, is a prime example of this synergy, focusing on the design of safe and selective drug delivery systems and molecular carriers. pensoft.netpensoft.netmdpi.com
The application of this compound scaffolds in bioengineering and diagnostics, as discussed earlier, is a direct result of combining chemical synthesis expertise with biological and medical knowledge to create functional systems for targeted therapy and imaging. nih.govacs.org
The exploration of this compound in advanced electronic materials and quantum computing involves close collaboration between chemists, physicists, and materials scientists. mdpi.comresearchgate.net Understanding and manipulating the electronic and optical properties of this compound-based structures requires expertise from multiple disciplines.
Furthermore, the push for sustainable and economical synthesis routes for this compound benefits from expertise in chemical engineering and green chemistry, aiming to develop processes that are not only efficient but also environmentally responsible and scalable for industrial production. researchopenworld.comacs.org
The unique structure of aza-adamantane natural products, for example, presents challenging synthetic targets that require sophisticated organic chemistry techniques and have potential applications in medicine, polymeric materials, and lubricants, highlighting the interplay between natural product chemistry and materials science. sustech.edu.cn
Q & A
Q. What oxidation pathways dominate in this compound under photoexcitation?
- Methodological Answer : Triazine ligand excitation generates this compound radical cations, which dissociate into adamantyl radicals and H⁺. Trapping with O₂ or H₂O yields 1-adamantanol (24%) or hydroperoxides (96% per cavity) . EPR spectroscopy and isotopic labeling (D₂O) validate radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
